Biotin-PEG2-SH
Description
Properties
Molecular Formula |
C16H29N3O4S2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C16H29N3O4S2/c20-14(17-5-6-22-7-8-23-9-10-24)4-2-1-3-13-15-12(11-25-13)18-16(21)19-15/h12-13,15,24H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1 |
InChI Key |
YFQMFOQRQLTBDN-YDHLFZDLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Biotin-PEG2-SH – Structural Analysis and Bioconjugation Utility
Executive Summary
Biotin-PEG2-SH (Biotin-PEG2-Thiol) is a discrete, heterobifunctional crosslinker used extensively in surface plasmon resonance (SPR), biosensor development, and proteomics. Unlike polydisperse polyethylene glycol (PEG) reagents, Biotin-PEG2-SH possesses a defined molecular weight and a precise spacer length. This precision is critical for creating self-assembled monolayers (SAMs) on gold surfaces where steric control of the biotin binding pocket is required for optimal streptavidin interaction.
This guide analyzes the physicochemical properties of Biotin-PEG2-SH, delineates its structural advantages over longer PEG chains, and provides validated protocols for its storage and use in gold nanoparticle functionalization.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Ambiguity Resolution
In chemical catalogs, "PEG2" can refer to either a polyethylene glycol polymer with a molecular weight of ~2000 Da or a discrete small molecule containing exactly two ethylene oxide units. In the context of Biotin-PEG2-SH, it refers to the discrete small molecule.
-
Common Name: Biotin-PEG2-SH[1]
-
IUPAC Name: N-(2-(2-(2-mercaptoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
-
Chemical Formula: C₁₆H₂₉N₃O₄S₂[1]
-
CAS Number: N/A (Often listed under general biotin-PEG-thiol categories; specific discrete CAS is vendor-dependent).
Structural Breakdown
The molecule consists of three functional domains:
-
Biotin Head Group: The affinity tag (Kd ~10⁻¹⁵ M for avidin) responsible for biological recognition.
-
PEG2 Spacer: A hydrophilic diethylene glycol linker (-CH₂CH₂O-)₂ that improves water solubility and reduces steric hindrance, allowing the biotin moiety to extend away from the conjugation surface.
-
Thiol Tail (-SH): A sulfhydryl group that forms strong dative covalent bonds with noble metals (Au, Ag) or reacts with maleimides/haloacetamides.
Molecular Weight Analysis
Unlike polymeric PEGs, Biotin-PEG2-SH is monodisperse.
| Property | Value | Notes |
| Molecular Weight | 391.55 Da | Based on Formula C₁₆H₂₉N₃O₄S₂ |
| Exact Mass | 391.16 Da | Monoisotopic mass |
| Spacer Length | ~16 Å | Estimated extended length |
Structural Visualization
The following diagram illustrates the chemical connectivity of Biotin-PEG2-SH.
Physicochemical Properties[3][4][6]
Understanding the solution behavior of Biotin-PEG2-SH is vital for experimental reproducibility.
-
Solubility: Soluble in DMSO, DMF, and alcohols. Moderately soluble in water due to the PEG spacer, but stock solutions are best prepared in organic solvents (DMSO) to prevent thiol oxidation.
-
Stability: The terminal thiol is prone to oxidation to form disulfides (dimers) in the presence of oxygen.
-
Critical Requirement: Store under inert gas (Argon/Nitrogen) at -20°C.
-
-
pKa: The thiol group typically has a pKa of ~8.5 in solution. However, when forming Self-Assembled Monolayers (SAMs) on gold, the deprotonation occurs spontaneously during the chemisorption process.
Applications in Bioconjugation[1][4][6][7][8][9][10][11]
Gold Surface Functionalization (SAMs)
Biotin-PEG2-SH is the "gold standard" for creating biosensor chips (e.g., SPR). The thiol binds to gold (Au-S bond ~45 kcal/mol), orienting the biotin away from the surface. The PEG2 spacer is crucial here: it is short enough to form a dense monolayer but long enough to prevent the biotin from being buried on the gold surface, ensuring it remains accessible to streptavidin.
Protein Thiolation
While less common than NHS-ester labeling, Biotin-PEG2-SH can theoretically be used to modify maleimide-activated proteins, though Biotin-PEG2-Maleimide is preferred for that directionality.
Experimental Protocols
Protocol: Preparation of Biotin-PEG2-SH SAMs on Gold
Objective: Create a dense, bioactive monolayer on a gold-coated slide or nanoparticle.
Materials:
-
Biotin-PEG2-SH (MW 391.55)[1]
-
Absolute Ethanol (degassed)
-
Gold substrate (clean)[2]
-
Phosphate Buffered Saline (PBS)
Workflow:
-
Stock Preparation: Dissolve 1 mg of Biotin-PEG2-SH in 255 µL of dry DMSO to make a 10 mM stock solution . Note: Use immediately or aliquot and freeze at -20°C.
-
Working Solution: Dilute the stock to 1 mM in absolute ethanol.
-
Why Ethanol? Ethanol promotes the formation of ordered SAMs better than water and reduces thiol oxidation rates [1].
-
-
Incubation: Immerse the clean gold substrate in the 1 mM solution for 12–18 hours at room temperature in a sealed, dark container.
-
Washing: Rinse the surface extensively:
-
3x with Ethanol (to remove physically adsorbed reagent).
-
3x with Deionized Water.
-
-
Drying: Dry under a stream of nitrogen gas.
Protocol: Conjugation to Gold Nanoparticles (AuNPs)
Objective: Functionalize citrate-stabilized AuNPs for lateral flow assays.
-
Ratio Calculation: Use a molar excess of 500:1 (Biotin:AuNP) for 20nm particles to ensure saturation.
-
Ligand Exchange: Add the Biotin-PEG2-SH (predissolved in DMSO/Water) to the colloidal gold solution.
-
Stabilization: Incubate for 1 hour.
-
Purification: Centrifuge the AuNPs (speed depends on diameter, e.g., 8000xg for 20nm) to pellet. Remove supernatant containing excess biotin. Resuspend in PBS.[2]
Visualization of Bioconjugation Workflow
The following diagram details the logic flow for functionalizing a gold sensor surface.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Binding Efficiency | Oxidation of Thiol (-SH to -S-S-) | Reduce the stock solution with TCEP or DTT prior to use. Remove reducing agent via desalting column if using DTT. |
| Aggregation of AuNPs | Buffer incompatibility | Ensure Biotin-PEG2-SH is added before adding high-salt buffers. The PEG layer stabilizes the particles against salt-induced aggregation. |
| High Background | Non-specific binding | Include a "backfill" step using a short hydroxyl-terminated thiol (e.g., Mercaptoethanol) to cover bare gold patches. |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
BroadPharm. (n.d.). Biotin-PEG2-amine Product Data. Retrieved from BroadPharm Catalog.[3] Link (Note: Used for structural derivation of the PEG2 series).
-
Nanocs Inc. (n.d.). Biotin PEG Thiol Product Specifications. Link
-
Sigma-Aldrich. (n.d.).[4] Gold Nanoparticle Functionalization Protocols. Link
Sources
Biotin-PEG2-SH: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Thiol-Reactive Pegylated Biotin
In the landscape of modern bioconjugation, the precise and stable labeling of biomolecules is a cornerstone of innovation in diagnostics, therapeutics, and proteomics. Biotin-PEG2-SH emerges as a pivotal reagent in this field, offering a powerful combination of high-affinity biotinylation with the strategic advantages of a short polyethylene glycol (PEG) spacer and a reactive thiol group. This guide, intended for the discerning researcher, provides an in-depth exploration of Biotin-PEG2-SH, from its fundamental chemical properties to its practical application in the laboratory. We will delve into the causality behind its design, the nuances of its application, and the robust protocols that ensure reproducible and meaningful results.
The core utility of Biotin-PEG2-SH lies in its heterobifunctional nature. The biotin moiety provides an exceptionally strong and specific binding interaction with avidin and streptavidin, a principle that has been extensively harnessed for detection, purification, and immobilization of biomolecules.[1][2] The introduction of a thiol (-SH) group offers a selective handle for covalent conjugation to a variety of substrates, most notably maleimide-functionalized molecules and noble metal surfaces like gold.[3][4][5] The short PEG2 (diethylene glycol) spacer is not a mere linker; it is a critical component that enhances the water solubility of the reagent and the resulting conjugate, while also providing a flexible spacer to minimize steric hindrance, ensuring the biotin is readily accessible for binding.[6][7][8]
Core Characteristics of Biotin-PEG2-SH
A definitive, universally recognized CAS (Chemical Abstracts Service) number for the specific molecule Biotin-PEG2-SH is not consistently reported in chemical databases or by suppliers. Often, the CAS number for the base polymer, polyethylene glycol (25322-68-3), is provided, or it is listed as "Not Available".[9] This underscores the importance of relying on structural information and supplier specifications when sourcing this reagent.
| Property | Description |
| IUPAC Name | 1-Amino-11-(biotinamido)-3,6,9-trioxa-undecane-1-thiol (structure-dependent) |
| Synonyms | Biotin-PEG2-Thiol, HS-PEG2-Biotin, Thiol-PEG2-Biotin, Sulfhydryl-PEG2-Biotin |
| CAS Number | Not consistently available; often references Polyethylene Glycol (25322-68-3) |
| Molecular Formula | C16H29N3O4S2 (for the specific structure with a two-unit ethylene glycol spacer) |
| Molecular Weight | Approximately 391.55 g/mol (for the specific structure with a two-unit ethylene glycol spacer) |
| Appearance | White to off-white solid or viscous liquid, depending on the specific PEG length and purity.[5] |
| Solubility | Soluble in water and other aqueous solutions, as well as most organic solvents such as DMSO and DMF.[5] |
| Reactive Groups | Biotin and a terminal thiol (-SH) group.[5] |
| Storage Conditions | Should be stored at -20°C, desiccated, and protected from light. For optimal stability, it may be handled under an inert gas. Avoid frequent freeze-thaw cycles.[4] |
The Chemistry of Biotin-PEG2-SH: Synthesis and Reactivity
The synthesis of Biotin-PEG2-SH typically involves a multi-step process where a bifunctional PEG linker is first reacted with an activated biotin derivative, followed by the introduction of the thiol group. A common strategy involves the use of a heterobifunctional PEG linker containing an amine and a protected thiol. The amine end is reacted with an N-hydroxysuccinimide (NHS) ester of biotin, forming a stable amide bond. Subsequent deprotection of the thiol group yields the final Biotin-PEG2-SH product. Peer-reviewed literature describes the synthesis of similar thiol-PEG-biotin linkers for applications such as the functionalization of gold nanoparticles.[10]
The utility of Biotin-PEG2-SH is fundamentally tied to the reactivity of its terminal thiol group. This nucleophilic group exhibits high selectivity for specific electrophilic partners, enabling precise bioconjugation.
Reactivity with Maleimides
The most prevalent application of the thiol group in bioconjugation is its reaction with a maleimide. This reaction proceeds via a Michael addition, where the thiolate anion attacks the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[11] This reaction is highly efficient and proceeds rapidly under mild conditions, typically at a pH between 6.5 and 7.5. At this pH range, the thiol group is sufficiently deprotonated to be reactive, while primary amines are generally protonated and thus less reactive, ensuring high selectivity for thiol modification.
Reactivity with Noble Metal Surfaces
The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and platinum. This interaction leads to the formation of a self-assembled monolayer (SAM) on the metal surface, a process that is widely exploited for the functionalization of nanoparticles and biosensors.[3][10] The sulfur atom forms a coordinate bond with the metal atoms, resulting in a stable and ordered layer of the biotin-PEG molecules on the surface.
The Significance of the PEG2 Spacer
The inclusion of a polyethylene glycol spacer, even a short one like the diethylene glycol in Biotin-PEG2-SH, offers several critical advantages in bioconjugation applications:
-
Enhanced Solubility: PEG is a hydrophilic polymer that can significantly increase the aqueous solubility of hydrophobic molecules to which it is attached. This is particularly beneficial when working with proteins or other biomolecules that may have limited solubility in aqueous buffers.[7][8]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, extending the biotin moiety away from the surface of the conjugated molecule. This increased distance minimizes steric hindrance and improves the accessibility of the biotin for binding to the deep biotin-binding pocket of avidin or streptavidin.[6]
-
Minimized Non-Specific Binding: PEG is known to reduce non-specific binding of proteins and other biomolecules to surfaces, a property often referred to as its "stealth" effect. This can lead to improved signal-to-noise ratios in assays and reduced background in imaging applications.[12]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo. While the short PEG2 linker has a modest effect compared to longer PEG chains, it can still contribute to improved pharmacokinetic properties.[7]
Experimental Protocol: Protein Labeling with Biotin-PEG2-SH
This protocol provides a general framework for the biotinylation of a protein containing a free thiol group or a protein that has been engineered to contain a reactive cysteine residue. Optimization of the molar ratio of Biotin-PEG2-SH to protein may be necessary for each specific application.
Materials
-
Protein to be labeled (in a suitable buffer, pH 6.5-7.5, e.g., phosphate-buffered saline (PBS))
-
Biotin-PEG2-SH
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if necessary
-
Desalting column or dialysis tubing for purification
-
Reaction buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2
Procedure
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
Crucial Step: Remove the reducing agent completely before adding the Biotin-PEG2-SH. This can be achieved by dialysis against the reaction buffer or by using a desalting column. Failure to remove the reducing agent will result in its reaction with the Biotin-PEG2-SH, quenching the labeling reaction.
-
-
Biotin-PEG2-SH Solution Preparation:
-
Immediately before use, dissolve the Biotin-PEG2-SH in anhydrous DMF or DMSO to a concentration of 10 mM. The thiol group is susceptible to oxidation, so fresh preparation is critical.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the Biotin-PEG2-SH solution to the protein solution. A starting point of a 10-20 fold molar excess of the biotin reagent over the protein is recommended.[13]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Biotinylated Protein:
-
Remove the unreacted Biotin-PEG2-SH from the biotinylated protein using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
Applications in Research and Drug Development
The unique properties of Biotin-PEG2-SH make it a versatile tool in a wide array of applications:
-
Immunoassays: Biotinylated antibodies and antigens are fundamental components of many sensitive detection assays, such as ELISA and Western blotting. The use of a PEG spacer can enhance the sensitivity of these assays by improving the accessibility of the biotin to streptavidin-enzyme conjugates.[2]
-
Protein Purification and Immobilization: Biotinylated proteins can be efficiently purified or immobilized on streptavidin-coated surfaces, such as beads or microplates. This is invaluable for pull-down assays, protein-protein interaction studies, and the development of diagnostic platforms.[2]
-
Drug Delivery and Targeting: The biotin-streptavidin interaction can be exploited for targeted drug delivery. Biotinylated drug carriers, such as nanoparticles or liposomes, can be targeted to cells or tissues that have been pre-targeted with a streptavidin-conjugated antibody. The PEG linker can also improve the in vivo performance of these drug delivery systems.[12]
-
Nanoparticle Functionalization: The thiol group of Biotin-PEG2-SH allows for the straightforward functionalization of gold nanoparticles and other metallic nanomaterials. These biotinylated nanoparticles have applications in biosensing, imaging, and diagnostics.[10]
Stability and Handling Considerations
The thiol group in Biotin-PEG2-SH is susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of reactivity. Therefore, proper handling and storage are crucial to maintain the integrity of the reagent.
-
Storage: Store the solid reagent at -20°C under a dry, inert atmosphere.[4]
-
Solution Preparation: Prepare solutions of Biotin-PEG2-SH immediately before use. If storage of a stock solution is unavoidable, it should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
-
pH Stability: The stability of the thiol group is pH-dependent. At alkaline pH, the thiolate anion is more prevalent, which is more reactive but also more susceptible to oxidation. At acidic pH, the thiol group is more stable but less reactive. A pH range of 6.5-7.5 is generally a good compromise for reactivity and stability during conjugation reactions.[16]
Troubleshooting Common Issues in Biotinylation
| Issue | Potential Cause | Suggested Solution |
| Low or No Biotinylation | - Incomplete removal of reducing agent.- Oxidation of the thiol group on Biotin-PEG2-SH or the protein.- Incorrect pH of the reaction buffer.- Insufficient molar excess of the biotin reagent. | - Ensure complete removal of DTT or TCEP using a desalting column or extensive dialysis.- Prepare fresh Biotin-PEG2-SH solution and deaerate buffers.- Verify the pH of the reaction buffer is between 6.5 and 7.5.- Increase the molar ratio of Biotin-PEG2-SH to protein.[17] |
| Protein Precipitation | - High degree of biotinylation leading to changes in protein solubility.- Use of an inappropriate solvent for the Biotin-PEG2-SH stock solution. | - Reduce the molar excess of the biotin reagent or shorten the reaction time.- Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10%). |
| Non-Specific Binding | - Hydrophobic interactions of the biotinylated protein.- Presence of aggregates in the protein sample. | - The PEG linker inherently reduces non-specific binding. If issues persist, consider adding a non-ionic detergent (e.g., Tween-20) to wash buffers.- Centrifuge the protein solution to remove any pre-existing aggregates before biotinylation. |
Conclusion
Biotin-PEG2-SH stands as a testament to the power of rational design in bioconjugation chemistry. By combining the robust biotin-streptavidin interaction with the strategic advantages of a short PEG spacer and a selective thiol-reactive group, this reagent provides researchers with a powerful tool for the precise and efficient modification of biomolecules. A thorough understanding of its chemical properties, reactivity, and the nuances of its application, as outlined in this guide, is paramount to harnessing its full potential. As the demands for more sophisticated bioconjugates in research and medicine continue to grow, the role of well-characterized and versatile reagents like Biotin-PEG2-SH will undoubtedly become even more critical.
References
-
Al-Salami, H., et al. (2021). Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. Pharmaceuticals, 14(10), 1001. Retrieved from [Link]
-
Lao, Y. H., et al. (2017). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. ACS Omega, 2(7), 3362-3371. Retrieved from [Link]
-
Nanocs Inc. (n.d.). Biotin PEG Thiol, Biotin-PEG-SH. Retrieved from [Link]
-
AxisPharm. (2024). Ultimate Guide to Choosing the Right Biotin PEG Linker. Retrieved from [Link]
-
Fairbanks, B. D., et al. (2019). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Journal of Biomedical Materials Research Part A, 107(1), 137-147. Retrieved from [Link]
-
Diner, B. A., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4158-4168. Retrieved from [Link]
-
Re, D. B. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 53(7), 1323-1333. Retrieved from [Link]
-
Diner, B. A., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4158-4168. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): Stabilizer or coagulant?. Retrieved from [Link]
-
MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). "Protein Biotinylation". Retrieved from [Link]
-
ACS Publications. (2025). Oriented Surface Immobilization of Antibodies Using Enzyme- Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding. Retrieved from [Link]
-
Interchim. (n.d.). Thiol reactive biotins. Retrieved from [Link]
-
ACS Publications. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Retrieved from [Link]
-
Macromolecules. (2021). Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release. Retrieved from [Link]
-
AxisPharm. (n.d.). Biotin-PEG-Thiol, MW 3.4K. Retrieved from [Link]
-
AxisPharm. (n.d.). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]
-
Nanocs. (n.d.). Biotin PEG Thiol, Biotin-PEG-SH. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
MDPI. (n.d.). The Biotin–Avidin Interaction in Biotinylated Gold Nanoparticles and the Modulation of Their Aggregation. Retrieved from [Link]
-
Interchim. (n.d.). Thiol-PEG. Retrieved from [Link]
-
DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Custom Protein-Biotin Conjugation Service. Retrieved from [Link]
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Custom Protein-Biotin Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Biotin-PEG-Thiol - CD Bioparticles [cd-bioparticles.net]
- 5. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]
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- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
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- 17. vectorlabs.com [vectorlabs.com]
Technical Guide: Biotin-PEG2-SH in Surface Engineering and Bioconjugation
[1]
Executive Technical Summary
Biotin-PEG2-SH (Biotin-Diethylene Glycol-Thiol) is a heterobifunctional crosslinker designed for the precise immobilization of biotin onto noble metal surfaces (Au, Ag) or the labeling of maleimide-activated biomolecules.[1] Unlike polymeric PEG reagents (e.g., PEG-2000, PEG-5000), the PEG2 spacer is a discrete, small-molecule linker.[1] It provides just enough distance (~14–20 Å) to mitigate steric hindrance between the biotin moiety and the surface, without introducing the hydrodynamic drag or coiling effects associated with long-chain polymers.
This molecule is the industry standard for constructing Self-Assembled Monolayers (SAMs) in Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.[1] Its thiol group (-SH) forms a high-affinity dative bond with gold surfaces, while the biotin moiety remains accessible for Streptavidin/Avidin binding.[1][2]
Molecular Architecture & Function
To understand the utility of Biotin-PEG2-SH, one must analyze its three functional domains.
-
Biotin Headgroup (Ligand): The recognition motif. It binds to Streptavidin/Neutravidin with a
of .[1] -
PEG2 Spacer (Linker): A diethylene glycol unit (
).[1][3]-
Hydrophilicity:[4] Increases water solubility of the hydrophobic biotin.
-
Conformation: Provides flexibility, allowing the biotin to orient away from the surface for optimal receptor binding.
-
-
Thiol Group (Anchor): The reactive sulfhydryl (-SH).[1]
Figure 1: Functional architecture of Biotin-PEG2-SH showing the ligand, spacer, and reactive anchor.[1][5]
Core Application: Gold Surface Functionalization (SPR/Biosensors)
The primary use of Biotin-PEG2-SH is generating biotinylated surfaces for biosensing.[1] The thiol group chemisorbs to gold, creating a dense, oriented monolayer.
Mechanistic Insight: The "Backfilling" Strategy
While Biotin-PEG2-SH can be used alone, expert protocols often employ a mixed SAM strategy.[1] Pure biotin monolayers can be too dense, causing steric crowding that prevents Streptavidin from binding (the "umbrella effect").
-
Recommendation: Co-incubate Biotin-PEG2-SH with a "diluent" thiol (e.g., 6-Mercapto-1-hexanol or PEG2-SH) at a molar ratio of 1:9 to 1:[1]50. This spaces out the biotin molecules, ensuring maximum binding efficiency.
Protocol: Preparation of Biotinylated Gold Chips
Objective: Create a stable, bioreactive SAM on a gold-coated SPR chip or electrode.[1]
Materials:
-
Biotin-PEG2-SH (MW ~370–550 Da depending on exact structure).[1]
-
Diluent Thiol (Optional): 6-Mercapto-1-hexanol (MCH).[1]
-
Solvent: Absolute Ethanol (degassed).[1]
-
Substrate: Clean Gold (Au) surface.[1]
Step-by-Step Workflow:
-
Surface Cleaning:
-
Clean gold surface using UV/Ozone (10 min) or Piranha solution (Caution: Explosive hazard) to remove organic contaminants.[1] Rinse with HPLC-grade ethanol.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Biotin-PEG2-SH in ethanol.
-
Note: If the reagent has oxidized to a disulfide (dimer), reduce it first with immobilized TCEP gel, then filter.
-
-
Incubation (SAM Formation):
-
Immerse the gold chip in the 1 mM thiol solution.
-
Optimization: For mixed SAMs, mix Biotin-PEG2-SH and MCH at a 1:10 ratio (total concentration 1 mM).[1]
-
Incubate for 12–18 hours at room temperature in the dark (to prevent photo-oxidation).
-
-
Washing:
-
Rinse copiously with Ethanol to remove physisorbed thiols.
-
Rinse with Deionized Water.
-
-
Drying:
-
Dry under a stream of Nitrogen gas. Use immediately or store under Nitrogen.
-
Figure 2: Workflow for generating Self-Assembled Monolayers (SAMs) on gold surfaces.[1]
Secondary Application: Bioconjugation to Maleimides
Biotin-PEG2-SH can label proteins, antibodies, or polymers that possess maleimide groups.[1] This is the reverse of standard labeling (where a protein has the thiol and the reagent has the maleimide), but it is crucial when working with commercial maleimide-activated kits or surfaces.
Reaction Chemistry
The thiol (-SH) performs a nucleophilic attack on the maleimide double bond (Michael Addition), forming a stable thioether linkage.[1]
Protocol: Labeling Maleimide-Activated Proteins
Buffer System: PBS (pH 6.5–7.5) or HEPES. Avoid pH > 8.0 to prevent maleimide hydrolysis.
-
Reduction (Critical): Ensure Biotin-PEG2-SH is reduced. If it exists as a disulfide, treat with TCEP (Tris(2-carboxyethyl)phosphine).[1]
-
Expert Tip: You must remove TCEP before the reaction if using standard maleimides, as TCEP can react with maleimides. Use a spin column (PD-10) or immobilized TCEP resin.[1]
-
-
Mixing:
-
Add Biotin-PEG2-SH to the maleimide-protein solution at a 5–10 fold molar excess .[1]
-
-
Incubation:
-
React for 2 hours at Room Temperature or 4°C overnight.
-
-
Purification:
-
Remove excess Biotin-PEG2-SH using a desalting column (MWCO 3kDa) or dialysis.[1]
-
Quantitative Data & Specifications
| Feature | Specification | Impact on Research |
| Spacer Length | ~14–20 Å (PEG2) | Reduces steric hindrance; keeps biotin accessible but rigid enough to prevent coiling.[1] |
| Solubility | Water, DMSO, Ethanol | PEG unit allows use in aqueous buffers without organic co-solvents (unlike LC-Biotin).[1] |
| Reactive Group | Thiol (-SH) | Specific for Au/Ag surfaces and Maleimides.[1][2][6] |
| Bond Strength | Au-S: ~45 kcal/mol | Extremely stable monolayer for flow-cell based SPR.[1] |
| Oxidation Risk | High (forms Disulfides) | Requires storage under Argon/-20°C; often requires reduction before use.[1] |
Critical Technical Considerations (E-E-A-T)
The Disulfide Problem
Thiols oxidize to disulfides (R-S-S-R) in air. A "Biotin-PEG2-SH" bottle stored improperly is likely "Biotin-PEG2-S-S-PEG2-Biotin".[1]
-
Diagnosis: If SAM formation is slow or yield is low, oxidation is the culprit.
-
Fix: Always treat stock solutions with DTT or TCEP beads prior to critical experiments. For gold surfaces, disulfides can adsorb, but the kinetics are slower and the monolayer may be less ordered than with free thiols.
PEG2 vs. PEG2000
Why use PEG2?
-
PEG2 (Small Molecule): Used for sensing layers where electron transfer (electrochemistry) or distance-dependent sensing (SPR) is required.[1] It keeps the target close to the sensor.
-
PEG2000 (Polymer): Used for stealth properties (drug delivery) to avoid immune detection.[1] It is too "floppy" for precise biosensor surface architecture.
Surface Passivation
While Biotin-PEG2-SH introduces biotin, the PEG2 spacer is too short to fully resist non-specific protein adsorption (fouling) from complex media like blood.[1] For fouling resistance, a longer PEG (PEG6 or PEG11) or a mixed SAM with PEG-OH diluents is required.[1]
References
-
Chemical Reviews (ACS). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology."[1] Love, J. C., et al. (2005).[Link][1]
-
Bioconjugate Chemistry. "Heterobifunctional Poly(ethylene glycol) Derivatives: Synthesis and Characterization." Kaiser, K., et al.[Link][1]
-
Nature Protocols. "Functionalization of gold nanoparticles for use in serological assays." [Link] (General reference for Au-Thiol protocols).[1]
Technical Guide: Short-Chain Biotin-PEG-Thiol Properties & Optimization
Executive Summary
This technical guide provides a comprehensive analysis of Short-Chain Biotin-PEG-Thiol reagents (typically PEG3 to PEG12 spacers). Unlike their high-molecular-weight counterparts (e.g., PEG2000-5000), short-chain variants offer precise spatial control, minimal hydrodynamic radius increase, and high-density surface functionalization. This document details their physicochemical properties, reaction kinetics, and validated protocols for applications in surface plasmon resonance (SPR) biosensors and site-specific protein bioconjugation.
Chemical Architecture & Physicochemical Properties
Structural Composition
The molecule consists of three functional domains, each serving a critical role in bio-interface engineering:
-
Biotin Headgroup: High-affinity ligand (
) for avidin/streptavidin.[1] -
PEG Spacer (Polyethylene Glycol): A short, hydrophilic linker (typically 3–12 monomer units). It imparts water solubility, reduces non-specific hydrophobic interactions, and provides necessary flexibility for the biotin to reach the streptavidin binding pocket without steric hindrance [1].
-
Thiol (-SH) Moiety: A nucleophilic group responsible for chemisorption onto noble metals (Au, Ag) or covalent conjugation to maleimides/haloacetyls.[2]
"Short-Chain" Defined
In this context, "short-chain" refers to PEG linkers with a molecular weight (MW) typically under 1000 Da (approx. PEG2 to PEG24).
-
Advantages: High surface packing density, rapid diffusion kinetics, and minimal steric shielding of the target molecule.
-
Limitations: Lower solubility enhancement compared to multi-kDa PEGs; potential for "buried" ligands if the spacer is too short (< PEG3) to overcome the hydration shell of the protein [2].
Stability & Solubility Profile
-
Solubility: Highly soluble in polar organic solvents (DMSO, DMF) and aqueous buffers.[3]
-
Oxidative Instability: The free thiol group is prone to oxidative dimerization, forming disulfides (Biotin-PEG-S-S-PEG-Biotin). This reaction is accelerated in basic pH and the presence of transition metals.
-
Handling Rule: Always store under inert gas (Nitrogen/Argon) at -20°C. Reconstitute immediately before use [3].
-
Mechanistic Visualization
The following diagram illustrates the chemical logic of Biotin-PEG-Thiol, detailing its dual utility in Surface Self-Assembly (SAM) and Protein Conjugation.
Figure 1: Mechanistic pathways of Biotin-PEG-Thiol. The thiol group drives chemisorption on gold (Top) or Michael addition with maleimides (Bottom).
Validated Experimental Protocols
Protocol A: Self-Assembled Monolayer (SAM) on Gold
Application: Surface Plasmon Resonance (SPR) chips, QCM-D sensors, and electrochemical biosensors. Objective: Create a dense, oriented monolayer of biotin for streptavidin capture.
Materials:
-
Polycrystalline Gold Substrate (cleaned via Piranha solution or UV/Ozone).
-
Biotin-PEG-Thiol (1 mM in Ethanol).
-
Blocking Agent: 6-Mercapto-1-hexanol (MCH) (optional, for spacing).
Workflow:
-
Cleaning: Expose gold slide to UV/Ozone for 20 mins to remove organic contaminants. Rinse with HPLC-grade ethanol.
-
Incubation: Immerse the gold substrate in the 1 mM Biotin-PEG-Thiol solution (in ethanol).
-
Optimization: For mixed SAMs (to reduce steric crowding), use a 1:9 molar ratio of Biotin-PEG-Thiol to a spacer thiol (e.g., MCH) [4].
-
-
Duration: Incubate for 12–24 hours at Room Temperature (RT) in a sealed, dark container to reach thermodynamic equilibrium.
-
Washing: Rinse extensively with Ethanol (to remove physisorbed thiols) followed by DI water.
-
Drying: Dry under a stream of Nitrogen gas.
-
Validation: Check contact angle (surface should be hydrophilic) or test binding with Streptavidin.
Protocol B: Site-Specific Protein Conjugation
Application: Labeling antibodies or enzymes containing free cysteine residues. Objective: Covalent attachment via Maleimide-Thiol chemistry.
Materials:
-
Target Protein (with free cysteine or reduced disulfides).[4]
-
Biotin-PEG-Maleimide (Note: If using Biotin-PEG-Thiol, the protein must be maleimide-activated, or a hetero-bifunctional crosslinker like SMCC must be used. Standard workflow assumes Biotin-PEG-Thiol reacting with a Maleimide-activated surface/protein ).
-
Correction: If using Biotin-PEG-Thiol to label a protein, the protein is typically activated with a maleimide linker (e.g., SMCC) or the reaction is directed at a gold nanoparticle-protein conjugate.
-
Alternative Scenario:Biotinylation of Gold Nanoparticles (AuNPs).
Revised Protocol B: Functionalization of Gold Nanoparticles (AuNPs)
-
Preparation: Adjust AuNP solution (e.g., citrate-capped) to pH 7.0.
-
Ligand Exchange: Add Biotin-PEG-Thiol to the AuNP solution.
-
Ratio: Use a 5000:1 molar excess of thiol to AuNP for complete coverage.
-
-
Reaction: Stir for 4 hours at RT or overnight at 4°C.
-
Purification: Centrifuge (speed depends on NP size, e.g., 12,000 x g for 20nm NPs) to pellet particles. Remove supernatant (unbound thiol).
-
Resuspension: Resuspend in PBS. Repeat wash 2x.
Comparative Analysis: Short vs. Long Chain
The choice of PEG chain length fundamentally alters the performance of the conjugate.
| Feature | Short Chain (PEG3 - PEG12) | Long Chain (PEG2000 - PEG5000) |
| Molecular Weight | ~400 – 1000 Da | 2000 – 5000 Da |
| Steric Hindrance | Low (Compact) | High (Shielding effect) |
| Surface Density | High (Dense packing on Au) | Low (Mushroom regime) |
| Solubility Impact | Moderate | High (significantly increases solubility) |
| Binding Kinetics | Fast (Rapid diffusion) | Slower (Drag effects) |
| Primary Use Case | Small molecule labeling, High-density sensor chips | Drug delivery (stealth properties), reducing immunogenicity |
Troubleshooting & Optimization Logic
The "Spacer Effect"
If the biotin binding to streptavidin is weak, the PEG spacer may be too short, causing the biotin to be buried in the protein's hydration shell or the gold surface's double layer.
-
Solution: Switch from PEG3 to PEG12. The extra length (~4 nm extended) allows the biotin to protrude effectively into the solvent [5].
Disulfide Formation
If conjugation yield is low, the thiol may have oxidized.
-
Test: Ellman’s Reagent assay to quantify free thiols.
-
Fix: Treat the Biotin-PEG-Thiol stock with TCEP (Tris(2-carboxyethyl)phosphine) immobilized gel prior to use to reduce disulfides back to active thiols.
Non-Specific Binding
Short-chain PEGs may not fully block non-specific adsorption of proteins onto gold surfaces.
-
Fix: Use a "backfilling" step with short hydroxyl-terminated thiols (e.g., PEG3-OH thiol) after the initial biotin functionalization to passivate the remaining surface area.
References
-
AxisPharm. (2024). Biotin-PEG-Thiol Properties and Applications.[2][3][5][6][7] Retrieved from
-
PrecisePEG. (2024).[6] How to Choose the Right PEG Linker for Your Research.[6] Retrieved from
-
Sigma-Aldrich. (n.d.). Biotin Stability and Storage Technical Bulletin. Retrieved from
-
National Institutes of Health (PMC). (2022). Tuning gold-based surface functionalization for streptavidin detection. Retrieved from
-
BenchChem. (2024). A Researcher's Guide to Selecting the Optimal PEG Linker Length. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nanocs.net [nanocs.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 7. biocompare.com [biocompare.com]
Technical Deep Dive: Solvation Dynamics and Handling of Biotin-PEG2-SH
Executive Summary
For the reliable solubilization and bioconjugation of Biotin-PEG2-SH (Biotin-PEG2-Thiol), anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent for stock preparation , offering solubility >10 mg/mL and enhanced stability against hydrolysis compared to aqueous buffers.[1]
While the PEG2 spacer confers marginal water solubility compared to native biotin, the short ethylene glycol chain is often insufficient to fully mask the hydrophobic biotin headgroup at high concentrations. Consequently, direct dissolution in water frequently results in "metastable" solutions prone to micro-precipitation and rapid thiol oxidation.
The Golden Rule: Prepare high-concentration stocks (10–50 mM) in anhydrous DMSO, and dilute into aqueous reaction buffers only immediately prior to conjugation.
Part 1: Molecular Architecture & Solubility Physics
To master the handling of Biotin-PEG2-SH, one must understand the competing forces within its structure.[1] It is an amphiphilic molecule with a delicate balance that shifts based on the solvent environment.
Structural Deconstruction
| Component | Nature | Solubility Impact |
| Biotin Head | Hydrophobic (Bicyclic urea + Valeric acid tail) | Solubility Sink: Drives aggregation in water; highly soluble in organic solvents.[1] |
| PEG2 Spacer | Hydrophilic (2 Ethylene Glycol units) | Solubility Aid: Provides hydrogen bonding with water. However, n=2 is the minimum length; it is often too short to fully overcome the biotin head's hydrophobicity. |
| Thiol (-SH) | Reactive Nucleophile | Stability Risk: Prone to oxidation (disulfide formation) in both water (pH dependent) and DMSO (if not anhydrous).[1] |
The "Short PEG" Trap
Researchers often assume "PEGylated" means "water-soluble."[1] This is true for PEG12 or PEG24. However, for PEG2 , the hydrophilic/hydrophobic ratio is low. In water, Biotin-PEG2-SH molecules tend to form micelles or aggregates to hide the biotin tails, leading to cloudy solutions or loss of reactive titer, even if no visible precipitate is observed initially.[1]
Part 2: Comparative Solubility Profile
The following data synthesizes internal laboratory standards and vendor specifications (e.g., BroadPharm, Nanocs, Thermo).
Table 1: Solvent Performance Matrix
| Feature | Anhydrous DMSO (Recommended) | Water / PBS (pH 7.4) | DMF (Dimethylformamide) |
| Solubility Limit | High (>50 mg/mL) | Low to Moderate (~1–5 mg/mL)* | High (>50 mg/mL) |
| Dissolution Speed | Instantaneous | Slow (requires vortexing/sonication) | Instantaneous |
| Thiol Stability | Good (if anhydrous & frozen) | Poor (Rapid oxidation to S-S at pH >7) | Moderate (Amine impurities can degrade reagent) |
| Freeze-Thaw | Stable (retains homogeneity) | Unstable (precipitates often do not redissolve) | Stable |
*Note: Water solubility is highly dependent on purity and temperature. "Clear" aqueous solutions often contain micro-aggregates.
Part 3: The Stability Paradox (Thiol Oxidation)
A critical failure mode in bioconjugation is the "Silent Death" of the thiol group. You may have a perfectly clear solution, but if the thiol has oxidized to a disulfide (Biotin-PEG2-S-S-PEG2-Biotin), it becomes non-reactive toward maleimides or gold surfaces.[1]
Water Oxidation Mechanism
In aqueous buffers (pH > 7.0), the thiolate anion (
-
Half-life in pH 8.0 buffer: Can be as short as 4–8 hours.[1]
DMSO Oxidation Mechanism
While DMSO is a solvent of choice, it is also a mild oxidant (Swern oxidation precursor). However, this reaction usually requires an activator (like oxalyl chloride).
-
Risk: Spontaneous oxidation in DMSO is slow but accelerates if the DMSO is "wet" (contains water) or old.
-
Mitigation: Use Dry/Anhydrous DMSO (sealed under nitrogen/argon) to ensure stock stability for months at -20°C.[1]
Diagram 1: Chemical Stability Pathways
Part 4: Optimized Dissolution Protocol (Self-Validating)
This protocol is designed to eliminate variables. It uses a "Stock -> Dilution" workflow that ensures the biotin is fully solvated before it ever touches water.[1]
Phase A: Preparation of the Master Stock
Goal: Create a 50 mM stock solution. Reagents: Biotin-PEG2-SH powder (MW ~400 Da), Anhydrous DMSO (99.9%, sealed ampoule preferred).[1]
-
Equilibrate: Allow the vial of Biotin-PEG2-SH to warm to room temperature before opening. (Prevents water condensation on the hygroscopic powder).[2]
-
Calculate: For 10 mg of reagent (approx. 25 µmol), add ~500 µL of Anhydrous DMSO.
-
Dissolve: Vortex vigorously for 30 seconds.
-
Validation Check: Hold the vial up to a light source. The liquid must be crystal clear with no swirling particulates (schlieren lines).
-
-
Aliquot: Split into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store: Store at -20°C or -80°C.
Phase B: The "Just-in-Time" Dilution
Goal: Prepare the working solution for conjugation.
-
Prepare Buffer: Use a degassed buffer (PBS + 1-5 mM EDTA).[1] EDTA chelates metals that catalyze oxidation.
-
Dilute: Add the DMSO stock to the buffer while vortexing.
-
Rule of Thumb: Keep final DMSO concentration < 10% (v/v) to avoid denaturing protein targets, though Biotin-PEG2-SH itself tolerates 100% DMSO.[1]
-
-
Use Immediately: Proceed to the conjugation step within 15 minutes.
Diagram 2: The Recommended Workflow
Part 5: Troubleshooting & QC
If your conjugation yield is low, the Biotin-PEG2-SH may have oxidized or precipitated.[1] Use these checks:
The "Cloud Point" Check
Upon diluting the DMSO stock into water, if the solution turns milky or slightly turbid, the concentration is too high for the PEG2 spacer to solubilize.
-
Fix: Lower the working concentration or increase the DMSO percentage (if the protein target tolerates it).
The Ellman's Assay (Functional Validation)
Before committing precious protein samples, verify the thiol activity.
-
Dilute a small aliquot of the DMSO stock into Ellman’s Reagent buffer (DTNB).
-
Measure Absorbance at 412 nm.
-
Compare against a standard curve (e.g., Cysteine or GSH).
-
Pass Criteria: >90% free thiol content. If <80%, the stock has oxidized; treat with TCEP (Tris(2-carboxyethyl)phosphine) to regenerate free thiols.[1]
References
-
Nanocs. (n.d.).[3] Biotin PEG Thiol Handling and Storage. Nanocs Inc.[3][4] Retrieved from [Link]
-
Sanz, R., et al. (2002).[5] Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide. Synthesis. Retrieved from [Link]
Sources
- 1. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. nanocs.net [nanocs.net]
- 4. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]
- 5. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
Precision Engineering of Surface Architectures: A Technical Deep Dive into Thiol-PEG2-Biotin Linker Mechanics
Topic: Thiol-PEG2-Biotin linker length in angstroms Content Type: An in-depth technical guide or whitepaper.
Abstract
In the development of high-sensitivity biosensors and functionalized nanoparticles, the spatial arrangement of ligands is as critical as the binding affinity itself. Thiol-PEG2-Biotin represents a strategic "Goldilocks" spacer—sufficiently long to project the biotin moiety out of the electrical double layer and steric noise of a surface, yet rigid enough to minimize the entropic penalty of binding. This guide provides a definitive analysis of the Thiol-PEG2-Biotin linker length, its structural mechanics, and protocols for optimizing surface assembly.
Part 1: Molecular Architecture & Dimensional Analysis
The "Angstrom Answer"
For researchers requiring precise distance constraints, the Thiol-PEG2-Biotin linker length is defined as follows:
| Measurement Type | Length (Å) | Length (nm) | Description |
| Extended Spacer Arm | 20.4 Å | 2.04 nm | Theoretical distance from the Sulfur atom to the Biotin binding pocket (ureido ring). |
| Effective SAM Height | ~15 - 18 Å | 1.5 - 1.8 nm | Measured height via ellipsometry when formed as a Self-Assembled Monolayer (SAM) on gold. |
| Maleimide Variant | 29.1 Å | 2.91 nm | Comparative: The commercially common "Maleimide-PEG2-Biotin" includes a maleimide ring, adding ~9 Å to the length. |
Structural Breakdown
The "PEG2" nomenclature in this molecule typically refers to a diethylene glycol spacer.[1] The total "spacer arm" is a composite of three distinct structural domains:
-
The Anchor (Thiol + Alkyl): A sulfur atom followed by a short alkyl chain (usually ethyl or propyl) that facilitates covalent bonding to noble metals (Au, Ag).
-
The Spacer (PEG2): Two ethylene oxide units (-CH₂-CH₂-O-) that provide hydrophilicity and flexibility.
-
The Ligand Stalk (Valeric Acid): The native 5-carbon side chain of the biotin molecule itself.
Calculated Bond Vector Summation:
-
Thiol-Alkyl Link: ~4.0 Å
-
PEG2 Unit: ~7.5 Å (assuming extended conformation ~3.5-3.8 Å per EG unit)
-
Amide Bond: ~1.3 Å
-
Biotin Valeric Side Chain: ~7.6 Å
-
Total Extended Length: ~20.4 Å
Visualization of Connectivity
The following diagram illustrates the connectivity and the spatial progression from the surface to the capture target.
Figure 1: Schematic connectivity of the Thiol-PEG2-Biotin system.[2] The total spacer arm length is the sum of the PEG spacer and the native biotin side chain.
Part 2: Physicochemical Properties & Mechanistic Logic
Why PEG2? The "Buried Ligand" vs. "Entropic Penalty"
Selecting the correct linker length is a trade-off between accessibility and entropy.
-
The Problem with Short Linkers (PEG0): If biotin is attached directly to the surface, the deep binding pocket of Streptavidin (approx. 5 Å deep) may be sterically hindered by the surface itself. The protein cannot "reach" the ligand.
-
The Problem with Long Linkers (PEG11+): Long polymer chains possess high conformational freedom. In a solution, they form a "mushroom" regime where the biotin can fold back and bury itself within the PEG layer, reducing the effective binding rate (
). -
The PEG2 Solution: At ~20 Å, the PEG2 linker extends the biotin well beyond the hydration shell and electrical double layer of the gold surface (typically <10 Å in high salt), ensuring the ligand is presented to the solvent. However, it remains short enough to exist in a "brush" regime, keeping the biotin upright and accessible.
Solubility and Non-Specific Binding
The inclusion of the polyethylene glycol (PEG) units is not merely for spacing; it is functional.
-
Hydrophilicity: The ether oxygens hydrogen-bond with water, creating a hydration sphere that resists non-specific protein adsorption (fouling).
-
Solubility: Unlike pure alkane-thiol linkers, Thiol-PEG2-Biotin is soluble in polar organic solvents (DMSO, DMF) and moderately soluble in water, facilitating easier handling during surface functionalization.
Part 3: Experimental Protocol for Surface Functionalization
This protocol describes the formation of a Mixed Self-Assembled Monolayer (SAM) on a gold surface. A mixed SAM (Biotin-PEG-SH + OH-PEG-SH) is strongly recommended over a pure biotin SAM to prevent steric crowding, which inhibits Streptavidin binding.
Materials
-
Reagent A: Thiol-PEG2-Biotin (1 mM stock in DMSO).
-
Reagent B: Diluent Thiol (e.g., mercaptohexanol or OH-PEG2-SH) (10 mM stock in Ethanol).
-
Substrate: Clean Gold (Au) surface (sputtered or nanoparticles).
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
Workflow Diagram
Figure 2: Step-by-step workflow for creating a bio-functionalized gold surface.
Detailed Methodology
-
Cleaning: Clean the gold substrate immediately before use. For planar gold, a 10-minute exposure to UV/Ozone is effective. For nanoparticles, ensure they are surfactant-free (e.g., citrate-capped).
-
Ratio Optimization: Prepare a mixed thiol solution in absolute ethanol.
-
Critical Step: Do not use 100% Biotin-PEG2-SH. The density of biotin will be too high, causing steric clashing where Streptavidin cannot fit between adjacent biotins.
-
Optimal Ratio: 10% Biotin-PEG2-SH / 90% OH-PEG-SH (molar ratio).
-
Total Concentration: 1 mM total thiol concentration.
-
-
Incubation: Incubate the gold substrate in the thiol solution for 12–18 hours at room temperature. Seal the container to prevent solvent evaporation.
-
Washing: Rinse extensively with ethanol to remove physisorbed thiols, followed by deionized water.
-
Drying: Dry under a stream of nitrogen gas. Do not wipe the surface mechanically.
Part 4: Troubleshooting & Optimization
The "Disulfide Problem"
Thiols (-SH) oxidize to disulfides (S-S) in the presence of oxygen. While disulfides can still form SAMs on gold, the kinetics are slower and the resulting monolayer may be less ordered.
-
Validation: Check your stock solution. If the reagent has been stored for >6 months, treat with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides back to free thiols before use.
Verifying Functionalization
How do you know the linker is there?
-
Contact Angle: A pure Biotin-PEG2-SH surface will have a water contact angle of ~45-55°.
-
HABA Assay: For nanoparticles, the HABA/Avidin assay can quantify the number of available biotin groups. Note that HABA measures available biotin, not total biotin, which is actually the metric of interest for functional assays.
References
-
Thermo Fisher Scientific. EZ-Link™ Maleimide-PEG2-Biotin Product Information. (Cited for comparative spacer arm length of 29.1 Å).[3] Link
-
Laysan Bio Inc. Biotin-PEG-Thiol Reagent Specifications. (General structural properties of Biotin-PEG-SH). Link
-
Nanocs Inc. Biotin PEG Thiol Technical Data Sheet. (Confirming solubility and reactivity profiles). Link
-
PubChem. Biotin Compound Summary. (For valeric acid side chain dimensions). Link
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Authoritative source on SAM thickness and formation kinetics). Link
Sources
Methodological & Application
Application Note: A Step-by-Step Protocol for the Conjugation of Biotin-PEG2-SH to Gold Nanoparticles
Abstract
This comprehensive guide details a robust protocol for the functionalization of gold nanoparticles (AuNPs) with Biotin-PEG2-SH. Biotinylated AuNPs are invaluable tools in various biomedical and diagnostic applications, leveraging the high-affinity interaction between biotin and streptavidin for targeted delivery, bio-sensing, and assay development.[1][2] This document provides an in-depth explanation of the underlying chemical principles, a meticulously detailed step-by-step protocol from AuNP synthesis to final product characterization, and a troubleshooting guide to address common challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking to create stable and highly functional biotinylated gold nanoparticle conjugates.
Introduction: The Rationale for Biotin-PEGylated Gold Nanoparticles
Gold nanoparticles possess unique optical and electronic properties, most notably their size-dependent Surface Plasmon Resonance (SPR), which makes them exceptional signal reporters in a multitude of analytical techniques.[3] The functionalization of their surface is critical to impart biological specificity and stability in complex biological milieu.
The choice of Biotin-PEG2-SH as the surface ligand is strategic for several reasons:
-
Thiol Group (-SH): The terminal sulfhydryl group forms a strong, spontaneous, and stable dative covalent bond with the gold surface, serving as a robust anchor for the entire ligand.[4] This thiol-gold interaction is a cornerstone of nanoparticle surface chemistry.
-
Polyethylene Glycol (PEG) Linker: The PEG spacer offers multiple advantages. It enhances the water solubility and colloidal stability of the AuNPs, preventing aggregation that can be triggered by high salt concentrations in biological buffers.[5] The PEG linker also acts as a steric barrier, minimizing non-specific protein adsorption (fouling) and increasing the bioavailability of the terminal biotin moiety.
-
Biotin Moiety: Biotin exhibits an extraordinarily high binding affinity for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M), one of the strongest known non-covalent interactions in nature.[6][7] This allows for highly specific and stable coupling of the biotinylated AuNPs to streptavidin-conjugated molecules, such as antibodies, enzymes, or DNA probes.
This protocol will first guide the user through the synthesis of citrate-capped AuNPs, followed by the ligand exchange reaction with Biotin-PEG2-SH, and finally, rigorous characterization to validate the successful conjugation.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent, ≥99.9% | Sigma-Aldrich | Store desiccated. |
| Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) | ACS reagent, ≥99.0% | Fisher Scientific | |
| Biotin-PEG2-SH | ≥95% | BroadPharm, Nanocs | Store at -20°C, protect from moisture and air.[8] |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® system or equivalent | Essential for all steps to avoid contaminants. |
| Sodium Chloride (NaCl) | ACS reagent, ≥99.0% | VWR | For salt-aging step. |
| Phosphate Buffered Saline (PBS) | pH 7.4 | Gibco or equivalent | For final resuspension and storage. |
| HABA/Avidin Biotin Quantification Kit | AnaSpec, Thermo Fisher | For quantifying biotin incorporation. | |
| All glassware | Must be scrupulously cleaned (aqua regia recommended, followed by thorough rinsing with ultrapure water). |
Experimental Workflow
The overall process involves three main stages: the synthesis of the gold nanoparticle core, the surface functionalization with the biotinylated linker, and the characterization of the final product.
Caption: Experimental workflow for biotinylated gold nanoparticles.
Detailed Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (~20 nm)
This protocol is based on the well-established Turkevich-Frens method, which utilizes citrate as both a reducing and capping agent.[9]
-
Glassware Preparation: Thoroughly clean all glassware with aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). CAUTION: Aqua regia is extremely corrosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE). Rinse extensively with ultrapure water.
-
Prepare Solutions:
-
Prepare a 1.0 mM solution of HAuCl₄ in ultrapure water.
-
Prepare a 1% (w/v) solution of trisodium citrate dihydrate in ultrapure water.
-
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of the 1.0 mM HAuCl₄ solution.
-
Heating: Place the flask on a stirring hotplate and bring the solution to a vigorous boil while stirring.
-
Reduction: To the rapidly boiling and stirring solution, quickly inject 5 mL of the 1% trisodium citrate solution.
-
Observation: The solution will undergo a series of color changes, from pale yellow to colorless, then grey, and finally to a deep ruby red. This color change indicates the formation of AuNPs.
-
Completion: Continue boiling and stirring for an additional 15 minutes after the ruby red color appears to ensure the reaction is complete.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature.
-
Storage: Store the citrate-capped AuNP solution at 4°C in a clean glass container. The solution is typically stable for several months.
Protocol 2: Conjugation of Biotin-PEG2-SH to AuNPs
This protocol employs a ligand exchange mechanism where the thiol group of the Biotin-PEG2-SH displaces the weakly adsorbed citrate ions from the AuNP surface.
-
Reagent Preparation:
-
Allow the Biotin-PEG2-SH to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution of Biotin-PEG2-SH in ultrapure water. Prepare this solution fresh just before use.[8]
-
-
Concentration Determination: Before conjugation, determine the concentration of your synthesized AuNPs using UV-Vis spectroscopy. For ~20 nm AuNPs, the extinction coefficient at the SPR peak (~520 nm) is approximately 1 x 10⁸ M⁻¹cm⁻¹.
-
Reaction Mixture:
-
In a sterile microcentrifuge tube, add 1 mL of the citrate-capped AuNP solution (e.g., at a concentration of ~10 nM).
-
Add the Biotin-PEG2-SH stock solution to achieve a final concentration of approximately 4 µM.[2] This represents a significant molar excess of the PEG linker to drive the ligand exchange reaction to completion.
-
-
Incubation: Incubate the mixture for 24 hours at room temperature with gentle shaking or rocking to facilitate the formation of the gold-thiol bond.[2]
-
(Optional but Recommended) Salt-Aging: To increase the density of the PEG layer and enhance stability, a salt-aging step can be performed.[4]
-
Prepare a 2 M NaCl solution.
-
Over the course of 8 hours, add small aliquots of the 2 M NaCl solution to the incubating mixture to gradually increase the final salt concentration to ~0.1 M. This gradual increase in ionic strength helps to screen the electrostatic repulsion between the negatively charged DNA backbones (in the case of oligo-AuNP conjugation, a similar principle applies to PEGylated particles) and facilitates denser packing on the nanoparticle surface.
-
-
Purification:
-
Transfer the solution to a clean microcentrifuge tube.
-
Centrifuge the solution to pellet the functionalized AuNPs. For ~20 nm particles, a speed of ~12,000 x g for 20-25 minutes is typically sufficient.[2]
-
Carefully remove and discard the supernatant, which contains excess, unbound Biotin-PEG2-SH and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4). Sonication in a bath sonicator for 1-2 minutes may be necessary to fully resuspend the pellet.
-
Repeat the centrifugation and resuspension wash steps two more times to ensure complete removal of unbound reagents.
-
-
Final Product: After the final wash, resuspend the pellet in a desired volume of PBS (pH 7.4) containing 0.1% BSA and 0.02% Tween for enhanced stability.[2] Store the final biotinylated AuNPs at 4°C. Do not freeze.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization at each stage.
UV-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy is used to monitor the SPR peak of the AuNPs. The position and shape of this peak are sensitive to the nanoparticle size, shape, aggregation state, and the local dielectric environment of the surface.[10][11]
-
Procedure:
-
Record the UV-Vis spectrum (400-700 nm) of the initial citrate-capped AuNPs.
-
After conjugation and purification, record the spectrum of the Biotin-PEG-AuNPs.
-
-
Expected Results: Successful conjugation of Biotin-PEG2-SH onto the AuNP surface will cause a red-shift (a shift to a longer wavelength) of the SPR peak, typically by 2-10 nm.[12][13] This shift is due to the change in the local refractive index at the nanoparticle surface. A significant broadening of the peak or the appearance of a second peak at a longer wavelength (~650-750 nm) indicates nanoparticle aggregation.
| Sample | Typical SPR λmax | Appearance |
| Citrate-Capped AuNPs (~20nm) | ~520 nm | Ruby Red |
| Biotin-PEG-AuNPs (~20nm) | ~522-530 nm | Ruby Red |
| Aggregated AuNPs | Broad peak, possible second peak >600nm | Purple/Blue/Black |
Dynamic Light Scattering (DLS)
-
Principle: DLS measures the hydrodynamic diameter (the effective size of the particle in solution, including the ligand shell) and the size distribution (Polydispersity Index, PDI).
-
Procedure: Analyze both the citrate-capped and the final biotinylated AuNPs using a DLS instrument.
-
Expected Results:
-
Hydrodynamic Diameter: An increase in the hydrodynamic diameter is expected after conjugation, corresponding to the thickness of the Biotin-PEG2-SH layer.
-
Polydispersity Index (PDI): A PDI value below 0.2 is indicative of a monodisperse and stable nanoparticle solution.[14][15][16] A significant increase in PDI post-conjugation suggests aggregation.
-
HABA Assay for Biotin Quantification
-
Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the AuNPs. HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[7]
-
Procedure (Cuvette Format):
-
Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add 100 µL of your purified Biotin-PEG-AuNP suspension to the cuvette. Mix well and incubate for 10 minutes.[11]
-
Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 × A₅₀₀ HABA/Avidin) – A₅₀₀ HABA/Avidin/Biotin (The 0.9 factor corrects for the 1 in 10 dilution of the HABA/Avidin solution by the sample)
-
Calculate the concentration of biotin (M): Biotin Conc. (M) = ΔA₅₀₀ / ε (Where ε is the molar extinction coefficient of the HABA/Avidin complex, typically 34,000 M⁻¹cm⁻¹)
-
Determine the number of biotin molecules per AuNP: Molecules per NP = (Biotin Conc. × Avogadro's Number) / AuNP Conc.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No red-shift in UV-Vis spectrum | Incomplete ligand exchange; Inactive Biotin-PEG-SH (e.g., oxidized thiol group). | Increase the molar excess of Biotin-PEG-SH; Increase incubation time; Ensure Biotin-PEG-SH is stored correctly and use a freshly prepared solution. |
| Significant peak broadening or blue/purple color (Aggregation) | Insufficient PEG coverage; Too rapid addition of salt during aging; Incorrect pH; High centrifugal forces causing irreversible aggregation. | Increase the concentration of Biotin-PEG-SH; Add salt for aging much more slowly and in smaller aliquots; Ensure the pH of the AuNP solution is between 7-8 for conjugation; Reduce centrifugation speed/time and ensure gentle resuspension (bath sonication). |
| Low biotin incorporation (HABA assay) | Inefficient ligand exchange; Steric hindrance on the nanoparticle surface. | Optimize the molar ratio of Biotin-PEG-SH to AuNPs; Ensure adequate incubation time; Consider using a longer PEG linker to improve biotin accessibility. |
| High PDI value in DLS | Presence of aggregates or wide size distribution in the initial AuNP synthesis. | Filter the AuNP solution before conjugation; Optimize the AuNP synthesis protocol to achieve a more monodisperse starting material (PDI < 0.1 is ideal).[14] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis and biotinylation of gold nanoparticles. By carefully following the detailed steps for synthesis, conjugation, and purification, and by validating the final product using the described characterization techniques, researchers can confidently produce high-quality Biotin-PEG-AuNPs. These functionalized nanoparticles serve as a versatile platform for a wide array of applications in diagnostics and targeted therapeutics, where specificity and stability are paramount.
References
- Dreaden, E. C., Mwakwari, S. C., Sodji, Q. H., O'Neil, C. P., Austin, L. A., & El-Sayed, M. A. (2014). Design and potential application of PEGylated gold nanoparticles with size-dependent permeation through brain microvasculature. International Journal of Nanomedicine, 9, 3857–3867.
- Caputo, D., Papi, M., Ciasca, G., Boni, A., & Palmieri, V. (2022). Conjugation of gold nanoparticles with multidentate surfactants for enhanced stability and biological properties. Nanoscale Advances, 4(23), 4966–4977.
- De Bellis, D., D'Abramo, M., & Mancin, F. (2021).
- Thuo, M. M., Reches, M., & Whitesides, G. M. (2014). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. Analytical Chemistry, 86(15), 7656–7661.
- Koppel, K., Lust, A., & Lember, M. (2023). Quantification of Monodisperse and Biocompatible Gold Nanoparticles by Single-Particle ICP-MS. Analytical Chemistry, 95(4), 2416–2424.
- Xia, X., Yang, M., Wang, Y., Zheng, Y., Li, Q., Chen, J., & Xia, Y. (2011). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. ACS Nano, 5(8), 6531–6541.
-
Nanocs. (n.d.). Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]
- Wang, L., Tan, W., & Rothberg, L. J. (2006). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Langmuir, 22(17), 7359–7363.
-
Anaspec. (n.d.). HABA Biotin Quantification Kit. Retrieved from [Link]
- Yan, Y., Wang, Y., & Liu, J. (2020). Single-Step, Salt-Aging-Free, and Thiol-Free Freezing Construction of AuNP-Based Bioprobes for Advancing CRISPR-Based Diagnostics. Journal of the American Chemical Society, 142(14), 6519–6524.
-
Ding, Y., Seeman, H., & Liu, J. (2014). Preparation of AuNP–DNA conjugates: (A) salt-aging method; (B) low-pH method... [Diagram]. ResearchGate. Retrieved from [Link]
- Chen, H., Kou, X., Yang, Z., Zhai, W., & Sun, D. (2011). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. ACS Nano, 5(8), 6531–6541.
-
Pfaller, M., et al. (2019). UV-Vis spectra of functionalized AuNPs before and after HRP–biotin–streptavidin coupling [Diagram]. ResearchGate. Retrieved from [Link]
-
Malvern Panalytical. (2018, May 31). Polydispersity from a Gold Standard. Retrieved from [Link]
-
van de Plas, P., Willems, S., & Leunissen, J. (n.d.). GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding? Aurion. Retrieved from [Link]
-
ResearchGate. (2014, February 28). What is the acceptable limit polydispersity index (pdi) of nanoparticles? And why? Retrieved from [Link]
-
Anaspec. (n.d.). HABA Biotin Quantitation Kit Colorimetric. Retrieved from [Link]
- Piella, J., et al. (2020). Single-Step, Salt-Aging-Free, and Thiol-Free Freezing Construction of AuNP-Based Bioprobes for Advancing CRISPR-Based Diagnostics. Journal of the American Chemical Society, 142(14), 6519–6524.
-
Joshi, K. (2021, January 31). How to prevent aggregation of nano-particles without using surfactants? ResearchGate. Retrieved from [Link]
- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 9115–9133.
- Wilson, R. J., et al. (2021). Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. Scientific Reports, 11(1), 1-11.
-
Byrne, M., et al. (2015). UV/Vis absorbance spectra for AuNP SH-PEG co-functionalized with (a) RME and (b) H5WYG for each buffer solution [Diagram]. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from [Link]
-
Zhang, X., et al. (2013). Instantaneous and Quantitative Functionalization of Gold Nanoparticles with Thiolated DNA Using a pH-Assisted and Surfactant. UWSpace. Retrieved from [Link]
-
ResearchGate. (2015, April 13). What are the possible reasons for large polydispersity index of gold nanoparticles? Retrieved from [Link]
- Piella, J., et al. (2017). Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles. Methods in Molecular Biology, 1545, 103-112.
- Pfaller, M., et al. (2019). Click-Ready Gold Nanoparticles from Aqueous Mechanochemistry: 2-Propynylamine as a Reducing Agent and Surface Ligand. ACS Omega, 4(8), 13347–13354.
-
Chemistry LibreTexts. (2023, August 29). Synthesis of gold nanoparticles. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Retrieved from [Link]
-
van de Plas, P., Willems, S., & Leunissen, J. (n.d.). GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding? Science Services. Retrieved from [Link]
- Study of Gold Nanoparticles Conjugated with SARS-CoV-2 S1 Spike Protein Fragments. (2022).
- Lee, J.-S., Lytton-Jean, A. K. R., & Mirkin, C. A. (2007). Bio-functionalized Gold Nanoparticles for Surface-Plasmon-Absorption-Based Protein Detection. Journal of the Korean Chemical Society, 51(4), 307-311.
-
MRSEC Education Group. (2012, August 2). Citrate Synthesis of Gold Nanoparticles [Video]. YouTube. Retrieved from [Link]
Sources
- 1. The Biotin–Avidin Interaction in Biotinylated Gold Nanoparticles and the Modulation of Their Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. fortislife.com [fortislife.com]
- 7. anaspec.com [anaspec.com]
- 8. Quantitative Detection of Biological Nanoparticles Using Twilight Off-Axis Holographic Microscopy: Insights on Complex Formation between PEGylated Gold Nanoparticles and Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Quantification of Monodisperse and Biocompatible Gold Nanoparticles by Single-Particle ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polydispersity from a Gold Standard | Malvern Panalytical [malvernpanalytical.com]
- 13. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HABA Calculator | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to label proteins with Biotin-PEG2-SH via maleimide
Application Note & Protocol
Targeted Biotinylation of Proteins via Maleimide Chemistry Using Biotin-PEG2-SH
Abstract
This document provides a detailed guide for the targeted biotinylation of proteins containing free sulfhydryl groups using Biotin-PEG2-SH. We will delve into the underlying maleimide-thiol reaction chemistry, provide a meticulously detailed experimental protocol, and offer expert insights to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require precise and efficient labeling of proteins for downstream applications such as immunoassays, affinity chromatography, and protein interaction studies.
Introduction: The Principle of Targeted Biotinylation
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis for numerous detection and purification systems. While several methods exist for biotinylating proteins, targeting specific functional groups offers superior control over the labeling process, preserving protein function and ensuring site-specificity.
This protocol focuses on the use of Biotin-PEG2-SH, a reagent designed to specifically target free sulfhydryl (-SH) groups on cysteine residues within a protein. The labeling chemistry relies on the reaction between a maleimide group on the labeling reagent and the thiol group of a cysteine.
The Maleimide-Thiol Reaction
The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This reaction is highly selective for sulfhydryls over other functional groups like amines, which are typically targeted at higher pH values. This specificity is crucial for site-directed labeling, especially when the protein's primary amines are essential for its biological activity.
The Role of the PEG Spacer
Biotin-PEG2-SH incorporates a polyethylene glycol (PEG) spacer arm between the biotin molecule and the sulfhydryl-reactive maleimide group. This PEG spacer offers several advantages:
-
Reduced Steric Hindrance: The spacer arm extends the biotin moiety away from the protein surface, minimizing steric hindrance and improving its accessibility to streptavidin.
-
Increased Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the biotinylated protein, reducing the risk of aggregation.
-
Flexibility: The PEG linker provides rotational freedom, allowing the biotin to orient itself optimally for binding to streptavidin.
Visualizing the Reaction and Workflow
Chemical Reaction Mechanism
Caption: Covalent bond formation between a protein's sulfhydryl and a maleimide group.
Experimental Workflow Overview
Caption: A five-step workflow for protein biotinylation.
Materials and Reagents
Reagents
-
Protein of interest (with at least one free cysteine)
-
Biotin-PEG2-SH Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Optional: TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., desalting column, dialysis cassette)
Equipment
-
Microcentrifuge tubes
-
Pipettes
-
Spectrophotometer
-
Vortex mixer
-
End-over-end rotator
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on the specific protein and desired degree of labeling.
Protein Preparation
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Expert Insight: The buffer should be free of primary amines (e.g., Tris) and sulfhydryl-containing compounds (e.g., DTT) as these will compete with the reaction.
-
-
(Optional) Reduction of Disulfide Bonds: If your protein's cysteines are in disulfide bonds, they must be reduced to free sulfhydryls.
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain free sulfhydryls that would compete with the maleimide reaction.
-
Reagent Preparation
-
Immediately before use, dissolve the Biotin-PEG2-SH Maleimide in a suitable solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
Trustworthiness: Maleimides are susceptible to hydrolysis, especially in aqueous solutions. Preparing the stock solution fresh is critical for maximizing labeling efficiency.
-
Biotinylation Reaction
-
Calculate the required amount of Biotin-PEG2-SH Maleimide. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point.
| Parameter | Example Calculation |
| Protein Molecular Weight | 50 kDa (50,000 g/mol ) |
| Protein Concentration | 2 mg/mL |
| Protein Molarity | (2 g/L) / (50,000 g/mol ) = 4 x 10⁻⁵ M |
| Desired Molar Excess | 20x |
| Required Biotin Reagent Molarity | (4 x 10⁻⁵ M) * 20 = 8 x 10⁻⁴ M |
-
Add the calculated volume of the Biotin-PEG2-SH Maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Expert Insight: The optimal reaction time can vary. A time course experiment may be necessary to determine the ideal incubation period for your specific protein.
-
Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.
-
Incubate for 15-30 minutes at room temperature. This will consume any unreacted maleimide groups.
Purification of the Biotinylated Protein
-
Remove excess, unreacted biotin reagent and the quenching reagent by one of the following methods:
-
Desalting Column: This is a rapid method for separating the labeled protein from smaller molecules.
-
Dialysis: Dialyze the sample against the reaction buffer (e.g., 3 x 1 L changes) for a thorough purification.
-
Size-Exclusion Chromatography (SEC): This method provides the highest resolution for purification.
-
Characterization and Storage
-
Determine the degree of labeling. This can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry. The HABA assay is a colorimetric method that allows for the quantification of biotin incorporation.
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient molar excess of biotin reagent. | Increase the molar excess of the biotin reagent. |
| Inactive (hydrolyzed) maleimide reagent. | Prepare fresh biotin reagent stock solution immediately before use. | |
| Competing nucleophiles in the buffer. | Ensure the buffer is free of primary amines and sulfhydryls. | |
| Protein Precipitation | Protein instability under reaction conditions. | Optimize buffer conditions (pH, ionic strength). Reduce incubation time or temperature. |
| High degree of labeling causing aggregation. | Reduce the molar excess of the biotin reagent. |
Conclusion
The targeted biotinylation of proteins via their sulfhydryl groups using Biotin-PEG2-SH Maleimide is a robust and specific method for protein labeling. By following this detailed protocol and understanding the underlying chemical principles, researchers can achieve efficient and reproducible biotinylation while preserving the biological activity of their protein of interest. The specificity of the maleimide-thiol reaction, combined with the benefits of the PEG spacer, makes this a superior choice for a wide range of applications in research and drug development.
References
-
Title: Avidin-Biotin Technology Source: Methods in Enzymology URL: [Link]
-
Title: Thiol-maleimide chemistry for the synthesis of well-defined thia-Michael adducts Source: Chemical Society Reviews URL: [Link]
-
Title: The effects of PEG on protein conformation and activity Source: Nature Biotechnology URL: [Link]
-
Title: A Guide to TCEP, the Ideal Reducing Agent Source: G-Biosciences URL: [Link]
Application Note: High-Density Biotin-PEG2-SH SPR Chip Fabrication
Topic: Biotin-PEG2-SH Surface Plasmon Resonance (SPR) Chip Preparation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide details the fabrication of high-performance Surface Plasmon Resonance (SPR) sensor chips using Biotin-PEG2-SH (Biotin-diethylene glycol-thiol). Unlike traditional long-chain dextran matrices, the PEG2 spacer provides a semi-planar, highly defined surface architecture that minimizes non-specific binding (NSB) while maintaining sufficient flexibility for optimal streptavidin capture. This protocol emphasizes a mixed Self-Assembled Monolayer (SAM) strategy—the "Gold Standard" for maximizing ligand accessibility and preventing steric crowding—and provides a self-validating workflow for reproducible chip production.
Introduction: The Mechanistic Advantage
In SPR biosensing, the surface architecture dictates the quality of the kinetic data. While long polymer chains (e.g., CMD500) offer high capacity, they suffer from mass transport limitations and steric entanglement. Biotin-PEG2-SH offers a strategic alternative:
-
defined Orientation: The short PEG2 spacer (~10 Å) lifts the biotin moiety away from the gold surface, preventing quenching and ensuring it fits into the deep binding pocket of Streptavidin.
-
Reduction of Non-Specific Binding: The ethylene glycol units mimic the hydration shell of water, creating a "stealth" layer that resists the adsorption of serum proteins and complex matrices.
-
Au-Thiol Chemistry: The sulfur-gold bond (40–50 kcal/mol) is semi-covalent and robust, forming a dense, ordered monolayer that is stable under physiological flow conditions.
Critical Insight (The "Crowding" Problem): A common failure mode is using 100% Biotin-PEG2-SH. The hydrodynamic radius of Streptavidin (~5 nm) is significantly larger than the footprint of a biotin-thiol molecule. A pure biotin monolayer results in steric crowding, where streptavidin "sits" on top of a bed of biotins but cannot bind deeply or stably.
-
The Solution: This protocol utilizes a Mixed SAM approach, diluting the Biotin-PEG2-SH with a "matrix thiol" (OH-PEG2-SH) to space out capture sites, ensuring optimal 1:1 or 1:2 (Streptavidin:Biotin) stoichiometry.
Materials & Reagents
| Component | Specification | Purpose |
| Ligand Thiol | Biotin-PEG2-SH (MW ~400-600 Da) | Capture element. |
| Matrix Thiol | OH-PEG2-SH (or PEG3-SH) | Lateral spacer to prevent crowding. |
| Substrate | Bare Gold SPR Chip (Au/Cr or Au/Ti) | Sensor surface (SIA Kit Au or similar). |
| Solvent | Ethanol (Absolute, HPLC Grade) | SAM formation solvent. |
| Cleaning Agent | Piranha Solution (3:1 H₂SO₄:H₂O₂) | DANGER: Removes organic contaminants. |
| Capture Protein | Streptavidin (SA) or NeutrAvidin | High-affinity biotin binder ( |
| Running Buffer | HBS-EP+ (HEPES, NaCl, EDTA, P20) | Standard SPR flow buffer. |
Experimental Protocol
Phase 1: Surface Pre-treatment (The Foundation)
Objective: Remove adventitious carbon to allow pristine Au-S bonding.
-
Piranha Etch (Recommended):
-
Mix 3 parts conc. H₂SO₄ with 1 part 30% H₂O₂ in a glass beaker. Caution: Exothermic.
-
Immerse the gold chip for 30–60 seconds .
-
Rinse copiously with Milli-Q water, then HPLC ethanol.
-
Alternative (Safer): UV/Ozone treatment for 20 minutes, followed by an immediate ethanol rinse.
-
-
Drying: Dry the chip under a stream of nitrogen gas (
). Use immediately.
Phase 2: Mixed SAM Formation (The Chemistry)
Objective: Create a defined, spaced biotin array.
-
Prepare Stock Solutions:
-
Dissolve Biotin-PEG2-SH to 1 mM in ethanol.
-
Dissolve OH-PEG2-SH (Matrix) to 1 mM in ethanol.
-
-
Prepare Incubation Mix (The "Expert" Ratio):
-
Mix the two thiols to achieve a molar ratio of 1:10 to 1:50 (Biotin:Matrix).
-
Why? A 10% biotin surface density is sufficient to saturate the surface with Streptavidin without steric hindrance.
-
Example: Mix 10 µL Biotin-PEG2-SH stock + 90 µL OH-PEG2-SH stock + 900 µL Ethanol.
-
-
Incubation:
-
Immerse the clean gold chip in the Incubation Mix.
-
Time: 16–24 hours.
-
Conditions: Room temperature, dark (to prevent photo-oxidation of thiols), sealed container (to prevent evaporation).
-
-
Washing:
-
Remove chip and rinse thoroughly with Ethanol to remove physisorbed thiols.
-
Dry with
gas.
-
-
Assembly: Dock the chip into the SPR instrument (e.g., Biacore, Reichert, Bio-Rad).
Phase 3: Streptavidin Capture & Stabilization
Objective: Immobilize the receptor and validate the surface.
-
Prime: Equilibrate the system with HBS-EP+ buffer at 10 µL/min until the baseline is stable (< 0.1 RU drift/min).
-
Conditioning (Optional): Inject 50 mM NaOH / 1 M NaCl (2 x 30s) to remove any loosely bound thiols or contaminants.
-
Streptavidin Injection:
-
Prepare Streptavidin at 50 µg/mL in HBS-EP+.
-
Inject for 7–10 minutes at 10 µL/min .
-
Target Response: You should observe a binding signal of 1000–3000 RU (Resonance Units), depending on the specific SPR machine sensitivity.
-
-
Cleanup: Inject 50 mM NaOH (30s) to strip any non-covalently bound Streptavidin (multilayers). The remaining signal represents the stable monolayer.
Visualization of Workflows
Figure 1: Surface Chemistry Architecture
Ideally, the Streptavidin (Tetramer) binds to 2 biotin heads without being pushed off the surface by neighboring PEG chains.
Caption: Schematic of the Mixed SAM architecture. The OH-PEG2-SH matrix spaces out the Biotin-PEG2-SH, allowing the large Streptavidin tetramer to bind deeply and stably.
Figure 2: Fabrication Workflow
Caption: Step-by-step fabrication workflow from bare gold cleaning to final Quality Control validation.
Quality Control & Troubleshooting
QC Metrics (Self-Validation)
| Parameter | Method | Acceptance Criteria |
| Hydrophilicity | Contact Angle Goniometry | < 40° (Pure gold is <10°; SAM makes it slightly higher but uniform). |
| SAM Thickness | Ellipsometry | ~15–20 Å (for PEG2-Biotin). |
| Binding Capacity | SPR Injection (Streptavidin) | 1500–3000 RU (for a standard planar chip). < 500 RU indicates poor coverage or steric crowding. |
| Non-Specific Binding | BSA Injection (1 mg/mL) | < 10 RU (The PEG surface should repel BSA). |
Troubleshooting Guide
-
Issue: Low Streptavidin Binding (< 500 RU).
-
Cause: Steric crowding (too much biotin) or oxidized gold (poor SAM formation).
-
Fix: Increase the Matrix:Biotin ratio to 1:50 or 1:100. Re-clean gold with Piranha.
-
-
Issue: High Non-Specific Binding.
-
Cause: Disordered SAM exposing hydrophobic methylene groups.
-
Fix: "Backfill" the surface by injecting 1 mM 6-mercapto-1-hexanol (MCH) for 5 mins after SAM formation to plug defects.
-
-
Issue: Drifting Baseline.
-
Cause: Leaching of non-covalently bound thiols.
-
Fix: Perform a "pulse" wash with 50 mM NaOH before the experiment.
-
References
-
Lofas, S., & Johnsson, B. (1990). A novel hydrogel matrix on gold surfaces in surface plasmon resonance sensors for fast and efficient covalent immobilization of ligands. Journal of the Chemical Society, Chemical Communications.
-
Sigal, G. B., et al. (1996). A Self-Assembled Monolayer for the Binding and Study of Histidine-Tagged Proteins by Surface Plasmon Resonance. Analytical Chemistry.
-
Biosensing Instrument. (2017).[1][2][3] Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Application Note.
-
Spinke, J., et al. (1993). Molecular recognition at self-assembled monolayers: Optimization of surface functionalization. The Journal of Chemical Physics.
-
Cytiva (formerly GE Healthcare). (2020). Biotinylation for Streptavidin or NeutrAvidin-biotin capture on Biacore™ sensor chips.[3][4] Instructions for Use.
-
Pérez-Luna, V. H., et al. (1999). Molecular recognition between genetically engineered streptavidin and surface-bound biotin at gold-solution interfaces. Journal of the American Chemical Society.
Sources
Application Note: Functionalizing Hydrophobic Quantum Dots with Biotin-PEG2-Thiol via Ligand Exchange
Abstract
This guide details the protocol for converting hydrophobic, TOPO/HDA-capped CdSe/ZnS quantum dots (QDs) into water-soluble, biotinylated fluorophores using Biotin-PEG2-Thiol . The inclusion of a short polyethylene glycol (PEG2) spacer is a critical design choice: it provides sufficient flexibility for the biotin moiety to access the deep binding pocket of Streptavidin (
Scientific Principles & Mechanism
The Ligand Exchange Mechanism
High-quality QDs are typically synthesized in organic solvents (e.g., toluene, chloroform) and capped with hydrophobic ligands like trioctylphosphine oxide (TOPO) or hexadecylamine (HDA). To render them bio-compatible, these weak coordinate ligands must be replaced by hydrophilic ligands that bind more strongly to the inorganic ZnS shell.
Thiols (-SH) form strong dative bonds with the Zinc atoms on the QD surface. The exchange is thermodynamically driven by the higher affinity of the thiol-metal bond compared to the phosphine oxide-metal bond, and kinetically driven by Mass Action (using a large molar excess of the new ligand).
Why PEG2?
-
Solubility: The ethylene glycol units confer water solubility.
-
Bio-availability: Biotin buried directly on the crystal surface is sterically hindered. The PEG2 spacer extends the biotin just enough (~10-15 Å) to enter the Streptavidin binding pocket without creating the large "exclusion volume" associated with PEG2000 or PEG5000.
Mechanistic Visualization[1]
Figure 1: Schematic of the ligand exchange process where high-affinity thiol ligands displace native hydrophobic ligands.
Materials & Equipment
| Category | Item | Specification/Notes |
| Reagents | Quantum Dots | CdSe/ZnS core/shell, hydrophobic (in Toluene/Chloroform). |
| Biotin-PEG2-Thiol | MW ≈ 400-600 Da. Purity >95%. Store at -20°C under Argon. | |
| Methanol (MeOH) | Anhydrous, HPLC grade. | |
| Chloroform (CHCl₃) | Anhydrous. | |
| Borate Buffer | 50 mM, pH 8.5-9.0 (Basic pH aids thiol deprotonation). | |
| Purification | Amicon Ultra Filters | 30 kDa or 50 kDa MWCO (depending on QD size). |
| PD-10 Columns | Sephadex G-25 (for rapid desalting/buffer exchange). | |
| Assay | HABA/Avidin Reagent | For biotin quantification.[1][2][3][4] |
Protocol: Biphasic Ligand Exchange[6]
Safety Note: Perform all steps involving chloroform and thiols in a chemical fume hood. Thiols have a pungent odor and chloroform is volatile/toxic.
Step 1: Preparation of Reactants[2]
-
Quantify QDs: Determine the concentration of your stock QDs using the first exciton absorption peak (Beer-Lambert Law).
-
Target: Use ~1-2 nmol of QDs for a standard small-scale reaction.
-
-
Prepare Ligand Solution: Dissolve Biotin-PEG2-Thiol in Methanol.
-
Ratio: A 2000:1 to 5000:1 molar excess of ligand-to-QD is required to drive the equilibrium.
-
Example: For 1 nmol QDs, use 5000 nmol (5 µmol) of ligand. If MW is 500 g/mol , weigh 2.5 mg.
-
Step 2: The Exchange Reaction
-
Precipitate the hydrophobic QDs from their stock solvent (toluene) by adding excess methanol (1:1 ratio) and centrifuging (10,000 x g, 5 min). Discard supernatant.
-
Redissolve the QD pellet in 500 µL Chloroform .
-
Add the Biotin-PEG2-Thiol in Methanol solution to the QD/Chloroform mixture.
-
Note: The solvent ratio should be roughly 1:1 to 1:2 Chloroform:Methanol. The mixture must remain clear (single phase). If it becomes cloudy, add more chloroform dropwise.
-
-
De-oxygenate: Purge the vial with Argon or Nitrogen for 2 minutes. (Oxidation of thiols to disulfides prevents binding).
-
Incubate: Seal the vial tightly (parafilm) and incubate overnight (12-18 hours) at 40°C - 60°C in the dark. Heat promotes the desorption of TOPO.
Step 3: Phase Transfer & Precipitation
-
After incubation, add a large excess of Hexane or Ether to the reaction mixture. This precipitates the now-polar QDs and keeps the displaced TOPO in the organic supernatant.
-
Centrifuge (12,000 x g, 10 min).
-
You should see a colored pellet. The supernatant should be clear or slightly yellow (excess ligand).
-
Discard supernatant.
-
Wash: Resuspend pellet in Methanol (or Acetone) and centrifuge again to remove excess free ligand. Repeat 2x.
-
Final Solubilization: Dry the pellet briefly (under N2 stream) and resuspend in Borate Buffer (pH 9.0) . The QDs should disperse immediately. If they aggregate, the exchange was incomplete (see Troubleshooting).
Step 4: Purification (Removal of Free Biotin)
Critical: Free Biotin-PEG2-Thiol will compete with QDs for Streptavidin binding sites.
-
Amicon Ultra-0.5 Centrifugal Filter (50k MWCO):
-
Load QD solution.
-
Spin at 10,000 x g for 10 min.
-
Refill with fresh buffer (PBS pH 7.4).
-
Repeat 4-5 times.
-
-
Final Storage: Store in PBS pH 7.4 at 4°C. Do not freeze.
Workflow Visualization
Figure 2: Step-by-step workflow from hydrophobic precursor to purified, water-soluble biotinylated QDs.
Validation: HABA Assay Protocol
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is the industry standard for quantifying biotin availability. HABA binds Avidin with moderate affinity (
Procedure
-
Reagent Prep: Reconstitute HABA/Avidin premix (e.g., Thermo Scientific Pierce kit) in PBS.
-
Blank: Measure
of 900 µL HABA/Avidin solution + 100 µL PBS. (Value should be ~0.9 - 1.1). -
Sample: Measure
of 900 µL HABA/Avidin solution + 100 µL Biotinylated QD sample. -
Wait: Allow 2 minutes for displacement.
Calculation
Note: The 0.9 factor corrects for dilution.[2]-
34,000 M⁻¹cm⁻¹: Extinction coefficient of HABA-Avidin at 500nm.
-
b: Path length (usually 1 cm).
Biotin per QD Ratio:
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Aggregation in Buffer | Incomplete ligand exchange. | Increase Ligand:QD ratio (up to 10,000:1). Increase incubation temperature (up to 60°C). |
| Oxidation of thiols. | Ensure strict Argon purging. Use TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide dimers before adding to QDs. | |
| Low Fluorescence (Quenching) | Surface defects created during exchange. | Add a trace amount of Zn-stearate or use a mixed ligand system (e.g., 90% mPEG-Thiol / 10% Biotin-PEG-Thiol) to improve passivation. |
| No Binding to Streptavidin | Steric hindrance. | Ensure PEG spacer is intact. If using PEG2, ensure the QD shell isn't too thick. Alternatively, switch to PEG6 or PEG12. |
| Free biotin contamination.[4][5] | Increase purification cycles (Amicon). Free biotin blocks Streptavidin sites much faster than QDs. |
References
-
Susumu, K., et al. (2007).[6][7] "Enhancing the stability and biological functionalities of quantum dots via compact multifunctional ligands." Journal of the American Chemical Society, 129(45), 13987-13996.
-
Medintz, I. L., et al. (2005). "Quantum dot bioconjugates for imaging, labelling and sensing."[5][8] Nature Materials, 4(6), 435-446.
-
Thermo Fisher Scientific. "HABA Biotin Quantitation Kit Instructions."
-
Pons, T., et al. (2006). "On the quenching of semiconductor quantum dot photoluminescence by proximal gold nanoparticles." Nano Letters, 6(11), 2582-2586. (Discusses ligand density effects).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.fsu.edu [chem.fsu.edu]
- 8. howarthgroup.org [howarthgroup.org]
Application Notes and Protocols: Biotin-PEG2-SH Self-Assembled Monolayer (SAM) Formation on Gold
Authored by: A Senior Application Scientist
Introduction: The Power of Oriented Biomolecular Architectures
The precise immobilization of biomolecules onto solid substrates is a cornerstone of modern life sciences and drug development, underpinning technologies from biosensors to targeted drug delivery systems. Self-assembled monolayers (SAMs) offer an elegant and robust method for creating highly organized, functional surfaces. Among these, the formation of alkanethiol-based SAMs on gold is a well-established and versatile technique, prized for its simplicity and reproducibility.[1]
This guide provides a comprehensive overview and detailed protocols for the formation of a Biotin-PEG2-SH self-assembled monolayer on a gold surface. The molecule of interest, Biotin-PEG2-SH, is strategically designed with three key functional domains:
-
Thiol Group (-SH): This serves as the anchor, forming a strong, covalent-like bond with the gold substrate.[2]
-
Polyethylene Glycol (PEG) Linker (-PEG2-): The short PEG spacer plays a crucial role in minimizing non-specific binding of proteins and other biomolecules to the surface. It also provides flexibility and ensures the biotin moiety is accessible for binding.
-
Biotin Moiety: This vitamin B7 derivative exhibits an extraordinarily high affinity and specificity for the proteins avidin and streptavidin, making it an ideal capture ligand for a vast array of applications.[3][4]
By assembling these molecules into a densely packed monolayer, we can transform a simple gold surface into a highly specific and functional bio-interface, ready for the capture of streptavidin-conjugated molecules. This document will guide researchers through the critical steps of substrate preparation, SAM formation, characterization, and functional validation.
The Mechanism of Thiol-Gold SAM Formation
The "self-assembly" process is driven by the strong affinity between sulfur and gold. The process can be conceptualized in a multi-step adsorption model:
-
Initial Adsorption (The "Lying-Down" Phase): Initially, the Biotin-PEG2-SH molecules adsorb onto the gold surface with their backbones oriented parallel to the substrate.
-
Nucleation and Island Formation: As surface coverage increases, lateral pressure from newly arriving molecules induces a phase transition. The molecules begin to reorient into heterogeneous islands.
-
Monolayer Saturation (The "Standing-Up" Phase): This process continues until a densely packed, quasi-crystalline monolayer is formed, with the molecules predominantly in a "standing-up" configuration, exposing the biotin headgroups.[2]
This spontaneous organization results in a well-defined surface with a high density of accessible biotin molecules.
Experimental Workflow Overview
The successful formation and validation of a Biotin-PEG2-SH SAM involves a sequential workflow, from preparing an atomically clean substrate to confirming the biological activity of the immobilized biotin.
Figure 1: A generalized workflow for the preparation and validation of a Biotin-PEG2-SH SAM on a gold substrate.
Part 1: Substrate Preparation - The Foundation of a High-Quality SAM
The quality of the SAM is critically dependent on the cleanliness of the gold substrate. Even minute amounts of organic or particulate contamination can lead to defects in the monolayer, such as pinholes and disordered domains.[2] The following protocol describes a robust cleaning procedure using a piranha solution, which is a highly effective oxidizing agent.
Safety First: Piranha Solution
Extreme caution must be exercised when handling piranha solution. It is a mixture of sulfuric acid and hydrogen peroxide that is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, and work within a certified chemical fume hood.
Protocol 1: Gold Substrate Cleaning
-
Initial Solvent Rinse:
-
Place the gold substrates in a clean glass container.
-
Sonicate in acetone for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in absolute ethanol for 15 minutes.[5]
-
Rinse thoroughly with copious amounts of DI water.[5]
-
Rationale: This initial step removes gross organic contaminants and particulates from the surface.
-
-
Piranha Etching:
-
Prepare the piranha solution by carefully and slowly adding one part 30% hydrogen peroxide to three parts concentrated sulfuric acid (a 1:3 v/v ratio). Always add the peroxide to the acid.
-
Immerse the gold substrates in the freshly prepared piranha solution for 2 to 5 minutes.[5][6] A gentle bubbling on the gold surface indicates the reaction is proceeding.
-
Rationale: Piranha solution hydroxylates the gold surface and aggressively oxidizes any remaining organic residues.
-
-
Final Rinsing and Drying:
-
Carefully remove the substrates from the piranha solution using clean tweezers.
-
Rinse extensively with DI water to remove all traces of the acid.
-
Rinse with absolute ethanol.[5]
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
The cleaned substrates should be used immediately for SAM formation to prevent re-contamination from the atmosphere.
-
Part 2: Biotin-PEG2-SH SAM Formation
With a pristine gold surface prepared, the next step is the self-assembly of the Biotin-PEG2-SH molecules from solution.
Protocol 2: SAM Incubation
-
Prepare the Thiol Solution:
-
Dissolve the Biotin-PEG2-SH in a high-purity solvent. Anhydrous 200-proof ethanol is the most common and effective solvent for this purpose.[7]
-
The typical concentration range for SAM formation is between 0.1 and 1.0 mM.[6] For this protocol, we will use a 0.1 mM solution .
-
Expert Insight: While a higher concentration might seem to accelerate the process, it can also lead to the formation of a less-ordered film with more physisorbed molecules. A concentration in the lower end of the range often yields higher quality, more crystalline SAMs with longer incubation times.
-
-
Substrate Immersion and Incubation:
-
Place the freshly cleaned and dried gold substrates into a clean glass container.
-
Immediately immerse the substrates in the 0.1 mM Biotin-PEG2-SH solution. Ensure the entire gold surface is covered.
-
To minimize oxidation of the thiol groups, it is good practice to backfill the container with an inert gas like nitrogen or argon before sealing.[7]
-
Seal the container tightly (e.g., with Parafilm) and allow it to stand at room temperature.
-
An incubation time of 18-24 hours is recommended to ensure the formation of a well-ordered, densely packed monolayer.[7][8][9]
-
Causality: While initial adsorption occurs rapidly, the reorganization of the molecules from a "lying-down" to a "standing-up" configuration is a slower process. Longer incubation times allow for this thermodynamic equilibration, resulting in a more stable and well-ordered SAM.[7]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.[7]
-
Dry the functionalized substrates under a gentle stream of nitrogen.
-
The substrates are now functionalized with a Biotin-PEG2-SH SAM and are ready for characterization or use.
-
Part 3: Physicochemical Characterization of the SAM
Characterization is a critical self-validating step to confirm the successful formation of a high-quality monolayer before proceeding to functional assays.
Key Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Result for a Well-Formed Biotin-PEG2-SH SAM |
| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | A clean gold surface is relatively hydrophilic. After SAM formation, the surface becomes more hydrophobic due to the organic layer. The exact contact angle will depend on the PEG chain length, but a significant increase is expected. |
| Ellipsometry | Monolayer Thickness | The thickness should be consistent with the length of the Biotin-PEG2-SH molecule in a near-perpendicular orientation. For a short PEG linker, this is typically in the range of 2-5 nm.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | The survey scan should show the appearance of C, N, O, and S peaks, and an attenuation of the Au signal from the substrate. High-resolution scans of the S 2p peak can confirm the formation of a gold-thiolate bond.[11] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass and Viscoelastic Properties of the Adsorbed Layer | Can be used to monitor the SAM formation in real-time, showing a decrease in frequency as the thiol molecules adsorb to the surface.[9] |
Note: The exact values obtained will depend on the specific instrumentation, substrate quality, and precise molecular structure of the Biotin-PEG-SH used.
Part 4: Functional Validation - The Streptavidin Binding Assay
The ultimate test of the biotinylated surface is its ability to specifically bind streptavidin. This protocol describes a straightforward method using a fluorescently labeled streptavidin.
Protocol 3: Fluorescent Streptavidin Binding Assay
-
Prepare Solutions:
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4. To reduce non-specific binding, 0.05% Tween-20 can be added.
-
Streptavidin Solution: Dissolve a fluorescently labeled streptavidin (e.g., conjugated to FITC or Alexa Fluor 488) in the binding buffer to a final concentration of 10 µg/mL .
-
Washing Buffer: The same as the binding buffer.
-
-
Binding Step:
-
Place the Biotin-PEG2-SH functionalized gold substrate in a suitable container (e.g., a well of a microplate).
-
Add the streptavidin solution to the substrate, ensuring the entire surface is covered.
-
Incubate at room temperature for 30-60 minutes, protected from light.[12] Gentle agitation can improve binding efficiency.
-
Rationale: Streptavidin is a tetrameric protein, and its binding to surface-immobilized biotin is a high-affinity interaction that proceeds relatively quickly.[13]
-
-
Washing Step:
-
After incubation, remove the streptavidin solution.
-
Wash the substrate 3-4 times with the washing buffer to remove any unbound or non-specifically adsorbed streptavidin.
-
-
Quantification and Visualization:
-
The surface can be visualized using a fluorescence microscope. A uniform, bright fluorescence across the surface indicates successful and homogenous binding of streptavidin.
-
For quantitative analysis, a fluorescence plate reader can be used to measure the intensity of the signal from the surface.
-
Control: A crucial control experiment is to expose a non-biotinylated surface (e.g., a SAM of a PEG-thiol without biotin) to the same streptavidin solution. A minimal fluorescence signal on the control surface confirms the specificity of the biotin-streptavidin interaction.
-
Visualizing the Functionalized Surface
Figure 2: The molecular architecture of the functionalized gold surface.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/Patchy Streptavidin Binding | Incomplete or disordered SAM formation. | Ensure the gold substrate is meticulously clean.[2] Increase the SAM incubation time to 24-48 hours to promote better ordering.[7] Verify the concentration and purity of the Biotin-PEG2-SH solution. |
| High Non-Specific Binding on Control Surface | Insufficient blocking by the PEG linker. | Add a surfactant like Tween-20 (0.05%) to the binding and washing buffers. Consider co-immobilizing a purely PEG-thiol molecule along with the Biotin-PEG2-SH to create a mixed monolayer, which can further reduce non-specific interactions. |
| Inconsistent Results Between Batches | Contamination of solvents or reagents. | Use fresh, high-purity (anhydrous) ethanol for all steps.[2] Store Biotin-PEG2-SH under inert gas and protected from light to prevent degradation. Ensure the cleaning procedure is consistent for every substrate. |
References
-
Funakoshi, K. Biotin-SAM Formation Reagent. Dojindo Molecular Technologies, Inc. [Link]
-
Nanocs. Biotin-PEG-SH. [Link]
-
Zimmer & Peacock. Forming a SAM on a gold electrode. [Link]
-
Agostini, M., et al. (2022). Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study. Frontiers in Molecular Biosciences, 9, 1039943. [Link]
-
Pradeep, P., et al. (2014). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. Bioconjugate Chemistry, 25(1), 39-46. [Link]
-
Yu, H., et al. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry, 27(12), 2847-2864. [Link]
-
ResearchGate. How to conjugate streptavidin over a gold layer so as to obtain self assembled layer (SAM) of streptavidin?. [Link]
-
Scognamiglio, V., et al. (2020). Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis. ACS Omega, 5(27), 16676-16685. [Link]
-
AFM4NanoMedBio. Cleaning silicon and gold-coated substrates for SPM measurements. [Link]
-
Reichelt, M., et al. (2010). Characterization of streptavidin binding to biotinylated, binary self-assembled thiol monolayers--influence of component ratio and solvent. Journal of Colloid and Interface Science, 345(1), 124-131. [Link]
-
Basit, H., et al. (2007). Binding of Biotin to Gold Surfaces Functionalized by Self-Assembled Monolayers of Cystamine and Cysteamine: Combined FT-IRRAS and XPS Characterization. The Journal of Physical Chemistry C, 111(38), 14174-14182. [Link]
-
ResearchGate. Ellipsometric thicknesses of SAMs on gold generated from (a) Series 1,.... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biotin-PEG-SH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of streptavidin binding to biotinylated, binary self-assembled thiol monolayers--influence of component ratio and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding of Biotin to Gold Surfaces Functionalized by Self-Assembled Monolayers of Cystamine and Cysteamine: Combined FT-IRRAS and XPS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fortislife.com [fortislife.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Note: Precision Surface Engineering with Biotin-PEG2-SH
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes electrochemical theory, surface chemistry, and practical methodology to provide a robust framework for using Biotin-PEG2-SH in biosensor development.
Introduction & Scientific Rationale
The immobilization of bioreceptors onto gold surfaces is the foundational step in Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensing. While long-chain polymeric PEGs (MW 2000–5000 Da) are often used to create "brush" layers that resist non-specific binding, they introduce significant distance between the sensor surface and the binding event, potentially dampening sensitivity in electrical sensing modes (e.g., EIS).
Biotin-PEG2-SH (Biotin-Diethylene Glycol-Thiol) represents a class of discrete, short-chain linkers . Unlike polydisperse polymers, it offers a defined molecular weight and precise length (~1.5–2.0 nm).
Why Biotin-PEG2-SH?
-
Electron Transfer Efficiency: The short PEG2 spacer allows for efficient electron transfer in electrochemical assays, unlike thick polymer brushes that insulate the electrode.
-
Orientation Control: The rigid, defined length ensures the biotin moiety projects away from the surface without getting "buried" in a polymer coil.
-
Steric Management: When used in a mixed Self-Assembled Monolayer (SAM) , it allows for precise tuning of ligand density, preventing the "steric crowding" of Streptavidin (approx. 5 nm diameter) which occurs on densely packed biotin surfaces.
Mechanism of Action: The Mixed SAM Architecture
To maximize sensor performance, Biotin-PEG2-SH should rarely be used as a single component. A pure monolayer of biotin leads to steric hindrance where Streptavidin cannot bind efficiently (the "carpet" effect).
The Solution: A Mixed SAM strategy using a "Diluent Thiol" (e.g., 6-Mercapto-1-hexanol or OH-PEG2-SH). This spaces out the biotin capture points, ensuring every immobilized biotin is accessible to a Streptavidin pocket.
Visualization: Mixed SAM Architecture
The following diagram illustrates the ideal surface architecture and the stepwise assembly process.
Figure 1: Workflow for generating a Mixed SAM. The critical step is the co-incubation ratio, which determines the final surface density of biotin.
Comprehensive Protocol
Phase 1: Material Preparation
Reagents:
-
Ligand: Biotin-PEG2-SH (Purity >95%).
-
Diluent: 6-Mercapto-1-hexanol (MCH) OR 2-Mercaptoethanol (for very small sensors). Note: OH-PEG2-SH is the preferred diluent to match the solvation shell of the ligand.
-
Solvent: Absolute Ethanol (200 proof, anhydrous).
-
Target: Streptavidin (Lyophilized, reconstitute in PBS).
Storage:
-
Store thiols at -20°C under argon/nitrogen. Oxidation to disulfides (S-S) renders them inactive for rapid SAM formation.
Phase 2: Surface Cleaning (Critical)
Self-assembly requires an atomically clean gold surface. Contaminants prevent the Au-S bond formation.
-
Chemical Clean (Piranha Etch):
-
Mix 3:1 concentrated H₂SO₄ : 30% H₂O₂. (DANGER: Highly Corrosive & Explosive with organics) .
-
Immerse gold chip for 30–60 seconds.
-
Rinse copiously with Ultrapure (Milli-Q) water.
-
Rinse with Ethanol.
-
-
Electrochemical Clean (Alternative):
-
Perform Cyclic Voltammetry (CV) in 0.5 M H₂SO₄.
-
Scan -0.2V to +1.5V vs Ag/AgCl until stable gold reduction peak appears (approx +0.9V).
-
Phase 3: Mixed SAM Formation
Goal: Create a surface with 5–10% Biotin coverage and 90–95% Diluent coverage.
-
Prepare Stock Solutions:
-
Soln A: 1 mM Biotin-PEG2-SH in Ethanol.
-
Soln B: 1 mM Diluent (e.g., OH-PEG2-SH) in Ethanol.
-
-
Prepare Incubation Mix:
-
Mix Soln A and Soln B at a molar ratio of 1:9 to 1:49 (Biotin:Diluent).
-
Why? A 10% solution ratio typically yields a lower surface ratio due to different adsorption kinetics, but it ensures biotin spacing.
-
-
Incubation:
-
Immerse the clean gold chip in the Incubation Mix.
-
Time: 12–18 hours at Room Temperature (Dark).
-
Note: Seal the container with Parafilm to prevent solvent evaporation.
-
-
Washing:
-
Rinse with Ethanol (removes physisorbed thiols).
-
Rinse with Milli-Q Water.
-
Dry under a gentle stream of Nitrogen gas.
-
Phase 4: Streptavidin Functionalization
-
Equilibration: Mount chip in the biosensor (SPR/QCM) and flow PBS (pH 7.4) until baseline stabilizes.
-
Injection: Inject Streptavidin (50 µg/mL in PBS).
-
Binding: Allow contact for 10–15 minutes.
-
Wash: Flow PBS to remove loosely bound protein.
-
Success Indicator: A permanent shift in baseline (SPR angle or Frequency) indicates covalent-like capture.
-
Characterization & Quality Control
Trust but verify. Use these methods to confirm the SAM quality before running valuable samples.
| Technique | Parameter Measured | Expected Result for Good SAM |
| Cyclic Voltammetry (CV) | Redox Peak Current ( | >95% Suppression of peak current compared to bare gold. Indicates a pinhole-free layer. |
| EIS (Impedance) | Charge Transfer Resistance ( | High |
| Contact Angle | Surface Wettability | < 40° (Hydrophilic) if using OH-terminated diluents. Biotin itself is moderately hydrophilic. |
| SPR | Resonance Angle Shift | > 1000 RU (Resonance Units) shift upon Streptavidin injection (approx 1 ng/mm² coverage). |
Troubleshooting Guide
-
Issue: Low Streptavidin Binding Signal.
-
Cause: Biotin density too high (steric crowding).
-
Fix: Increase Diluent ratio (e.g., go from 1:9 to 1:49).
-
-
Issue: High Non-Specific Binding (NSB).
-
Cause: Exposed gold regions (pinholes) or hydrophobic domains.
-
Fix: Perform a "Backfill" step: After SAM formation, incubate in 1 mM BSA or Casein for 10 mins to block defects.
-
-
Issue: Unstable Baseline (Drift).
-
Cause: Poorly organized SAM or oxidation.
-
Fix: Ensure 12h+ incubation; use fresh thiol stocks; degas buffers.
-
References
-
Biotin-PEG-Thiol Properties & Applications. Nanocs Inc.[6] Product Specifications.
-
Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold.
-
Electrochemical Study of Biotin-Modified Self-Assembled Monolayers.National Institutes of Health (PMC).
-
Enhancing Sensitivity of Biotinylated Surfaces via Mixed SAMs.ACS Omega.
-
PEG Functionalization to Minimize Non-Specific Adsorption.MDPI Sensors. (Comparison of short vs. long PEG chains).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Self Assembled Monolayer Reagent Biotin-SAM Formation Reagent Dojindo [dojindo.com]
- 3. Electrochemical characterization of self-assembled thiol-porphyrin monolayers on gold electrodes by SECM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Nanoparticle-Immobilized Gold Surfaces for the Reversible Conjugation of Neurotensin Peptide [mdpi.com]
Optimizing Bioconjugation: A Detailed Guide to Solvent Selection for Biotin-PEG2-SH
Abstract
Successful bioconjugation hinges on the precise control of each molecular component's reactivity and stability. For thiol-containing reagents like Biotin-PEG2-SH, proper dissolution is the foundational step that dictates the success of subsequent conjugation to proteins, surfaces, or other molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspects of solvent selection for Biotin-PEG2-SH. We will delve into the chemical causality behind solvent choices, present detailed protocols for dissolution and handling, and offer field-proven insights to ensure the integrity and reactivity of this versatile linker, thereby guaranteeing reproducible and efficient conjugation outcomes.
Introduction: The Critical Role of the First Step
Biotin-PEG2-SH is a heterobifunctional linker combining the high-affinity binding of biotin to avidin or streptavidin with a reactive sulfhydryl (-SH) group, spaced by a short, hydrophilic polyethylene glycol (PEG) chain.[1][2] This structure makes it an invaluable tool for biotinylating molecules and surfaces through thiol-specific chemistries, such as reactions with maleimides or the binding to noble metal surfaces.[1][2][3]
However, the efficacy of Biotin-PEG2-SH is critically dependent on maintaining the reduced state of its terminal thiol group. Thiols are notoriously susceptible to oxidation, forming disulfide bonds (–S–S–) that are unreactive in typical thiol-specific conjugations.[4] This oxidative dimerization can be accelerated by inappropriate solvent choice, pH, and handling procedures. Therefore, the selection of an appropriate solvent is not merely a matter of solubility but a crucial parameter for preserving the reagent's functionality.
This guide will walk you through the principles of solvent selection, provide validated protocols, and equip you with the knowledge to troubleshoot potential issues, ensuring your conjugation workflow is built on a solid and reliable foundation.
Understanding Biotin-PEG2-SH: Structure and Solubility Profile
The molecular structure of Biotin-PEG2-SH dictates its solubility. The biotin moiety is moderately hydrophobic, while the di-ethylene glycol (PEG2) spacer imparts hydrophilicity.[5] The terminal thiol group is polar. This amphiphilic nature allows for solubility in a range of solvents.
| Solvent | Solubility | Key Considerations |
| Water / Aqueous Buffers | Soluble (up to 10 mg/mL)[1] | High Risk of Oxidation. Best for immediate use in the final reaction mixture. Requires deoxygenated buffers. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (≥ 100 mg/mL for similar compounds)[6] | Excellent for Stock Solutions. Anhydrous grade is critical to prevent hydrolysis and oxidation.[7] |
| Dimethylformamide (DMF) | Highly Soluble | Excellent for Stock Solutions. Must be amine-free and anhydrous.[8][9] A good alternative to DMSO. |
| Chloroform / Dichloromethane | Soluble[1][10] | Primarily for non-biological applications or when working with hydrophobic substrates.[11] Not compatible with most protein-based conjugations. |
Table 1: Solubility and Key Considerations for Biotin-PEG2-SH Solvents
The general consensus from multiple suppliers is that while Biotin-PEG-SH reagents are soluble in water, preparing concentrated stock solutions in anhydrous organic solvents like DMSO or DMF is the recommended best practice.[7][9][12] This approach minimizes the reagent's exposure to aqueous environments where oxidative degradation is more likely to occur.
The Chemistry of Thiol Stability: Why Solvent Choice Matters
The primary challenge in working with Biotin-PEG2-SH is preventing the oxidation of the sulfhydryl group. This process is influenced by several factors directly linked to the solvent environment:
-
Dissolved Oxygen: Aqueous buffers readily dissolve atmospheric oxygen, which is a key driver of thiol oxidation. Organic solvents like DMSO and DMF have lower oxygen solubility, offering a more protective environment for concentrated stock solutions.
-
pH of the Medium: The thiol-maleimide reaction, a common application for Biotin-PEG2-SH, is most efficient at a pH range of 7.0-7.5.[7] At pH values above 8, the rate of disulfide bond formation increases significantly.[13] Stock solutions in neutral organic solvents avoid these pH-dependent side reactions.
-
Presence of Metal Ions: Trace metal ion contaminants can catalyze thiol oxidation. Using high-purity, anhydrous solvents and chelating agents like EDTA in aqueous buffers can mitigate this risk.
The workflow for preparing and using Biotin-PEG2-SH is designed to limit its time in potentially oxidative aqueous environments.
Figure 1: Recommended workflow for dissolving and using Biotin-PEG2-SH.
Experimental Protocols: A Self-Validating System
Adherence to a rigorous protocol is essential for reproducible results. The following protocols are designed to preserve the integrity of Biotin-PEG2-SH.
Materials and Reagent Handling
-
Biotin-PEG2-SH: Store at -20°C in a desiccator.[1] Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Use a high-purity, anhydrous grade from a sealed bottle.[7]
-
Reaction Buffer: A degassed, amine-free buffer with a pH between 7.0 and 7.5 is recommended for thiol-maleimide conjugations (e.g., 1x PBS, HEPES).[7] Do not use buffers containing primary amines like Tris if your conjugation partner is an NHS-ester. The inclusion of 1-5 mM EDTA is recommended to chelate any metal ions. To degas, bubble with an inert gas like argon or nitrogen for 15-20 minutes.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Biotin-PEG2-SH (MW: ~391.55 g/mol [5]). Adjust calculations based on the exact molecular weight from your supplier.
-
Equilibrate Reagent: Remove the Biotin-PEG2-SH vial from -20°C storage and allow it to sit on the benchtop for 20 minutes.
-
Weigh Reagent: Briefly centrifuge the vial to collect the powder at the bottom. In a controlled environment (e.g., under a stream of inert gas), weigh out the desired amount of reagent (e.g., 1 mg). Note: Due to the small quantities, it may be easier to add a defined volume of solvent to the entire vial's contents.
-
Add Solvent: Using a syringe, add the calculated volume of anhydrous DMSO or DMF to the solid reagent. For 1 mg of Biotin-PEG2-SH (MW 391.55), add 255.4 µL of solvent to achieve a 10 mM concentration.
-
Dissolve: Vortex briefly until the solid is completely dissolved.
-
Storage and Use: This stock solution should be prepared fresh for immediate use.[1] If short-term storage is unavoidable, blanket the vial with argon or nitrogen, seal tightly, and store at -20°C for no more than a month, protected from light.[6][7] Avoid repeated freeze-thaw cycles.
Protocol 2: Conjugation to a Maleimide-Activated Protein
This protocol provides a general workflow for using the Biotin-PEG2-SH stock solution.
-
Prepare Protein: Dissolve the maleimide-activated protein in degassed conjugation buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[4]
-
Calculate Molar Ratio: Determine the desired molar excess of Biotin-PEG2-SH to protein. A starting point is often a 10- to 20-fold molar excess of the thiol reagent over the maleimide groups.
-
Initiate Reaction: Add the calculated volume of the 10 mM Biotin-PEG2-SH stock solution to the protein solution. Add the stock solution dropwise while gently stirring or vortexing to avoid localized high concentrations that could promote protein precipitation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted Biotin-PEG2-SH using standard methods such as dialysis, spin filtration, or size-exclusion chromatography.
Sources
- 1. nanocs.net [nanocs.net]
- 2. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]
- 3. Biotin-PEG-SH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Biotin-PEG2-SH,Biotin-PEG2-Thiol-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. confluore.com [confluore.com]
- 10. laysanbio.com [laysanbio.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. biochempeg.com [biochempeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Biotin-PEG2-SH
As Senior Application Scientists, we understand that achieving high-efficiency bioconjugation is critical for the success of your research and development efforts. Low yields can compromise assay sensitivity, waste precious materials, and delay critical project timelines. This guide is designed to provide in-depth, field-proven insights into troubleshooting low conjugation efficiency when using Biotin-PEG2-SH, a common reagent for introducing biotin moieties via a thiol-reactive strategy. We will move beyond simple checklists to explain the underlying chemical principles, helping you diagnose problems and optimize your experimental outcomes.
Part 1: Fundamental Principles of Biotin-PEG2-SH Conjugation
Biotin-PEG2-SH is a biotinylation reagent containing a free sulfhydryl (thiol, -SH) group. This thiol group is typically reacted with an electrophilic functional group on a target molecule, most commonly a maleimide , to form a stable thioether bond.[1][2] This reaction, a Michael addition, is highly efficient and selective for thiols under specific conditions, making it a cornerstone of bioconjugation.[3][4]
Understanding the key players and their vulnerabilities is the first step in troubleshooting:
-
The Nucleophile (Your Reagent): Biotin-PEG2-SH. The reactive entity is the thiol (-SH) group. Its primary vulnerability is oxidation, where two thiol groups react to form a disulfide bond (S-S), rendering the reagent inactive for conjugation.
-
The Electrophile (Your Target): A maleimide-activated molecule (e.g., protein, antibody, surface). The reactive entity is the carbon-carbon double bond of the maleimide ring. Its main vulnerability is hydrolysis, where the ring opens up, making it unreactive towards thiols.[4]
Low efficiency almost always traces back to a problem with one of these two components or the environment in which they are combined.
Caption: High-level overview of the thiol-maleimide conjugation workflow.
Part 2: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common issues encountered during the conjugation process.
Q1: My conjugation yield is very low or zero. Where should I start?
Answer: Start by systematically evaluating the three core components of the experiment: the Biotin-PEG2-SH reagent, your target molecule, and the reaction buffer.
-
Reagent Integrity: Has the Biotin-PEG2-SH been handled and stored correctly? It is sensitive to moisture and temperature and should be stored at -20°C under desiccation.[5][6] Avoid multiple freeze-thaw cycles and always prepare solutions fresh just before use.[5] The thiol group can oxidize if exposed to air for prolonged periods.
-
Target Molecule Reactivity: If you are conjugating to a maleimide-activated protein, when was it activated? Maleimide groups are prone to hydrolysis, especially in aqueous solutions at pH > 7.5.[4] Storing maleimide-activated molecules in aqueous buffers is not recommended; they should be used immediately after preparation or stored lyophilized.[4]
-
Reaction Conditions: Is your buffer pH correct? The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4][7] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide can also react with amines (like lysine side chains), creating unwanted byproducts.[4]
Q2: How do I know if my Biotin-PEG2-SH reagent is still active?
Answer: The primary cause of Biotin-PEG2-SH inactivation is the oxidation of its thiol group to a disulfide. You can functionally test its activity using Ellman's Reagent (DTNB), which reacts with free thiols to produce a measurable color change. A lack of signal with Ellman's Reagent indicates your Biotin-PEG2-SH has likely oxidized and should be discarded.
Q3: I'm trying to label an antibody, but the efficiency is poor. I confirmed my Biotin-PEG2-SH is active. What's the likely issue?
Answer: The issue is likely with the availability of reactive sites on your antibody. If you are targeting native cysteines, they are often involved in disulfide bridges that stabilize the antibody's structure.[7] These disulfide bonds are unreactive towards maleimides and must be reduced to generate free thiols.
Consider a mild reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous because it is stable, odorless, and does not contain a thiol group itself, meaning it doesn't need to be removed before adding your Biotin-PEG2-SH. DTT (dithiothreitol) can also be used, but excess DTT must be removed via a desalting column before adding the maleimide reagent, as it would compete for the reaction.[7]
Part 3: In-Depth Troubleshooting & Optimization
If the initial checks don't solve the problem, a deeper dive into the experimental parameters is necessary.
Caption: The desired chemical reaction versus common failure pathways.
Part 4: Key Protocols & Analytical Methods
Protocol 1: General Conjugation of Biotin-PEG2-SH to a Maleimide-Activated Protein
This protocol assumes you are starting with a protein that has been activated with a maleimide crosslinker.
-
Prepare Buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA. Degas thoroughly by bubbling with nitrogen or argon for at least 15 minutes.
-
-
Prepare Reagents:
-
Maleimide-Activated Protein: Dissolve the lyophilized protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. Use immediately.
-
Biotin-PEG2-SH: Just before use, dissolve the Biotin-PEG2-SH powder in anhydrous DMSO to create a 10 mM stock solution. [7]Immediately dilute this stock into the degassed Conjugation Buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the diluted Biotin-PEG2-SH solution to the Maleimide-Activated Protein solution.
-
Mix gently by inversion or slow rotation. Do not vortex, as this can denature the protein and introduce oxygen.
-
Incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted Biotin-PEG2-SH and other small molecules using a desalting column (size exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). [8]Dialysis is also an effective method.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of moles of biotin per mole of protein. [8]It relies on the displacement of HABA from the avidin-HABA complex by the biotin on your protein, causing a decrease in absorbance at 500 nm. [9][10]
-
Prepare HABA/Avidin Solution:
-
Prepare a HABA solution (e.g., 10 mM in water with a small amount of NaOH to dissolve). [8] * Prepare an avidin solution in PBS.
-
Mix the HABA and avidin solutions in PBS to create a working solution with a baseline absorbance at 500 nm (A₅₀₀) between 0.9 and 1.3. [11]Commercial kits are also available and recommended for consistency. [9][10][12]2. Perform the Assay (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure and record the absorbance at 500 nm (this is your A₅₀₀ HABA/Avidin). [8] * Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Wait for the reading to stabilize (approx. 15-30 seconds) and record the new absorbance (this is your A₅₀₀ Sample). [12]3. Calculate the Degree of Biotinylation:
-
1. Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 × A₅₀₀ HABA/Avidin) - A₅₀₀ Sample (The 0.9 factor corrects for the 10% dilution of the HABA/Avidin solution by your sample). [8] * 2. Calculate the concentration of biotin (mol/L): [Biotin] = ΔA₅₀₀ / ε (Where ε is the molar extinction coefficient of the HABA/Avidin complex at 500 nm, which is approximately 34,000 M⁻¹cm⁻¹).
-
3. Calculate Moles of Biotin per Mole of Protein: Ratio = ([Biotin] × Total Volume) / (moles of protein added)
-
An alternative to the HABA assay is a gel-shift assay, where the biotinylated protein is incubated with streptavidin and run on an SDS-PAGE gel. [13]A successful conjugation will show a higher molecular weight band corresponding to the protein-streptavidin complex.
References
-
Nanocs. Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Nanocs. [Link]
-
Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]
-
AxisPharm. Biotin-PEG-Thiol, MW 1K. AxisPharm. [Link]
-
Creative Biolabs. Biotin-PEG2-maleimide. Creative Biolabs. [Link]
-
Jones, M. W., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 12(23), 8094-8099. [Link]
-
Nanocs Inc. Biotin PEG Thiol, Biotin-PEG-SH. Nanocs Inc. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences. [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@Utrecht University. [Link]
-
Bachem AG. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. [Link]
-
Canadian Science Publishing. (1970). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]
-
AnaSpec. HABA Biotin Quantification Kit. AnaSpec. [Link]
-
Interchim. HABA, Biotin detection agent. Interchim. [Link]
-
National Institutes of Health. Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. [Link]
-
Peak Proteins. An Alternative Method To Confirm Protein Biotinylation. Peak Proteins. [Link]
Sources
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. nanocs.net [nanocs.net]
- 6. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. anaspec.com [anaspec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Optimizing Biotin-PEG2-SH Solubility
Welcome to the Advanced Application Support Hub. Subject: Biotin-PEG2-SH (Biotin-Diethylene Glycol-Thiol) Ticket ID: SOL-PEG2-SH-001 Assigned Scientist: Senior Application Scientist, Bioconjugation Division
The Solubility Paradox: Understanding Your Reagent
As researchers, we often assume that the presence of "PEG" (polyethylene glycol) automatically confers water solubility. While true for high molecular weight variants (PEG12, PEG24, PEG5k), Biotin-PEG2-SH presents a unique physicochemical challenge.
The "Hydrophobic Anchor" Effect
This molecule consists of two competing domains:
-
The Hydrophobic Domain: The Biotin fused-ring system is significantly hydrophobic.
-
The Hydrophilic Domain: The PEG2 spacer (diethylene glycol) is extremely short.
The Insight: In Biotin-PEG2-SH, the short PEG chain is insufficient to fully "mask" the hydrophobicity of the biotin headgroup in pure aqueous environments. Consequently, direct dissolution in water often leads to micelle formation, cloudiness, or immediate precipitation, particularly at concentrations >1 mg/mL.
The "Golden Protocol": Reconstitution & Handling
To ensure a monodisperse solution and preserve the reactive thiol (-SH) group, you must follow a Two-Step Reconstitution Strategy . Do not attempt to dissolve the solid directly in buffer.
Step-by-Step Workflow
Step 1: Create a High-Concentration Organic Stock
Dissolve the Biotin-PEG2-SH solid in an anhydrous, water-miscible organic solvent.
-
Recommended Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Target Concentration: 10 mM – 50 mM (approx. 4 – 20 mg/mL).
-
Action: Vortex vigorously until the solution is perfectly clear.
Step 2: Aqueous Dilution (The "Dropwise" Technique)
Dilute the organic stock into your reaction buffer immediately before use.
-
Maximum Recommended Final Concentration: ~0.5 – 1.0 mM in aqueous buffer.
-
Organic Co-solvent Limit: Keep final DMSO/DMF concentration < 10% (v/v) to avoid protein denaturation, though the reagent itself tolerates higher.
-
Technique: Add the DMSO stock dropwise to the stirring buffer. This prevents local regions of high concentration that trigger precipitation.
Visualizing the Workflow
The following diagram illustrates the critical path for successful reconstitution.
Figure 1: Critical workflow for solubilizing hydrophobic-dominant PEG reagents. Direct aqueous dissolution is bypassed to prevent aggregation.
Quantitative Data: Solubility & Stability Matrix
Refer to this table to determine the limits of your experimental design.
| Parameter | Specification | Notes |
| Max Solubility (Organic) | ~50 mg/mL (DMSO/DMF) | Clear solution. Stable for months at -20°C if anhydrous.[1] |
| Max Solubility (Aqueous) | < 1 mg/mL (Pure Water) | Risk: High risk of precipitation without co-solvent. |
| Optimal pH Range | pH 6.0 – 7.5 | Balances thiol reactivity vs. oxidation rate. |
| Thiol Stability (t½) | < 4 hours (Oxygenated Buffer) | Thiols oxidize to disulfides (S-S) rapidly in air. |
| Co-solvent Tolerance | Up to 20% DMSO | Most biological assays tolerate 1-5% DMSO. |
Troubleshooting Center (FAQs)
This section addresses specific failure modes reported by users.
Q1: The solution turned cloudy immediately upon adding the DMSO stock to my buffer. Why?
Diagnosis: You likely exceeded the Critical Aggregation Concentration (CAC) or the "hydrophobic limit" of the buffer. The Fix:
-
Reduce Concentration: Your final aqueous concentration might be too high (e.g., >2 mM). Dilute further.
-
Increase Co-solvent: If your protein tolerates it, increase the final DMSO concentration to 5-10%.
-
Check Ionic Strength: Very high salt concentrations (e.g., >1M NaCl) can "salt out" hydrophobic molecules. Use standard PBS (150 mM NaCl).[2]
Q2: My conjugation yield is low, even though the solution is clear.
Diagnosis: Oxidative Dimerization . The thiol (-SH) group has likely oxidized to a disulfide (-S-S-) dimer, rendering it unreactive toward maleimides or gold surfaces. The Fix:
-
Degas Buffers: Always bubble Nitrogen or Argon through your buffers for 20 minutes before use.
-
Use a Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) at 1-5 mM to the stock solution. TCEP does not interfere with most maleimide reactions and keeps the thiol reduced. Avoid DTT if conjugating to maleimides, as DTT competes for the reaction.
Q3: Can I store the aqueous solution for later use?
Answer: No. Aqueous solutions of thiols are inherently unstable due to oxidation.
-
Protocol: Prepare the aqueous working solution immediately before use.
-
Storage: If you must store it, keep it as the DMSO stock at -20°C, desiccated, and under inert gas.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing solubility and reactivity issues with Biotin-PEG2-SH.
References & Further Reading
-
Cayman Chemical. Biotin-NHS Solubility and Handling. (General principles for hydrophobic biotin reagents).
-
Nanocs Inc. Biotin PEG Thiol Handling and Storage.
-
Thermo Fisher Scientific. EZ-Link™ Iodoacetyl-PEG2-Biotin Instructions. (Demonstrates PEG2 solubility constraints).
-
BroadPharm. Pegylated Thiol Reagents User Guide.
Sources
Technical Support Center: Removal of Unreacted Biotin-PEG2-SH
Topic: Post-Conjugation Purification of Biotin-PEG2-SH Document ID: TS-BIO-042 Last Updated: February 2026[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: Biotin-PEG2-SH is a heterobifunctional crosslinker used to attach biotin to maleimide-activated targets (usually proteins or surfaces).[1] Because the reagent is used in molar excess (typically 10-50x) to drive the reaction, significant unreacted reagent remains.
Why Removal is Critical:
-
Assay Interference: Free biotin acts as a competitive inhibitor. In downstream applications (e.g., Streptavidin-HRP ELISA), free biotin binds the streptavidin pockets faster than your bulky conjugate, causing false negatives.[1]
-
Quantification Errors: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay measures total available biotin.[1] If free biotin is not removed, HABA will report artificially high Drug-to-Antibody Ratios (DAR), leading to incorrect potency assumptions.[1]
-
Aggregation: While PEG improves solubility, high concentrations of free thiols can promote non-specific disulfide bridging between proteins over time.
Method Selection: The Decision Matrix
Do not use a "one size fits all" approach. Select your purification method based on sample volume and the molecular weight (MW) gap between your target and the contaminant.
Contaminant Profile:
-
Molecule: Biotin-PEG2-SH[1]
-
Molecular Weight: ~400–500 Da (Monomer); ~800–1000 Da (Disulfide Dimer)[1]
-
Target: Protein (>30 kDa) or Nanoparticle
Comparative Analysis of Purification Methods
| Feature | Spin Desalting Columns (Recommended) | Dialysis | Ultrafiltration (Amicon/Centricon) |
| Mechanism | Size Exclusion (Gel Filtration) | Passive Diffusion | Centrifugal Force / Membrane Filtration |
| Speed | Fast (10–15 mins) | Slow (Overnight or 4–6 hours) | Medium (30–60 mins) |
| Recovery | High (>90%) | High (>90%) | Variable (Risk of membrane adhesion) |
| Removal Efficiency | Good (95% in 2 passes) | Excellent (>99% with buffer changes) | Moderate (Requires multiple spins) |
| Best For | Small volumes (10 µL – 4 mL) | Large volumes (>4 mL) or sensitive proteins | Concentrating sample while purifying |
Workflow Decision Tree
Figure 1: Decision tree for selecting the optimal purification method based on sample volume and concentration.
Detailed Protocols
Protocol A: Spin Desalting (The "Gold Standard" for Speed)
Best for: IgG, BSA, and enzymes where speed is critical to prevent oxidation.
Materials:
-
Zeba™ Spin Desalting Columns (7K MWCO) or equivalent Sephadex G-25 columns.[1]
-
Equilibration Buffer (PBS, pH 7.2, degassed).
Step-by-Step:
-
Column Preparation: Remove the column's bottom closure and loosen the cap.[2] Place in a collection tube.
-
Storage Removal: Centrifuge at 1,000 × g for 2 minutes to remove the storage solution. Discard flow-through.
-
Equilibration (Critical): Add equilibration buffer (volume = resin bed volume) to the top of the resin. Centrifuge at 1,000 × g for 2 minutes. Repeat this step 3 times .
-
Scientist's Note: Failure to equilibrate 3 times is the #1 cause of poor protein recovery. The resin must be fully exchanged into your buffer.
-
-
Sample Loading: Slowly apply the reaction mixture (containing conjugate and free Biotin-PEG2-SH) to the center of the compact resin bed.
-
Warning: Do not let the sample run down the side of the plastic wall; it will bypass the resin.
-
-
Elution: Place the column into a clean, new collection tube. Centrifuge at 1,000 × g for 2 minutes.
-
Result: The flow-through contains your purified conjugate.[1] The free Biotin-PEG2-SH remains trapped in the resin.[1]
Protocol B: Dialysis (The "Gold Standard" for Purity)
Best for: Large volumes or when >99% removal is required without sample dilution.
Materials:
-
Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).[1]
-
Large volume of PBS (4L).
Step-by-Step:
-
Hydration: Immerse the cassette in PBS for 2 minutes to hydrate the membrane.
-
Loading: Inject the reaction mixture into the cassette using a syringe. Remove excess air.
-
Dialysis Cycle 1: Float the cassette in 1L of PBS (stirring slowly) at 4°C for 2 hours.
-
Dialysis Cycle 2: Change the buffer (fresh 1L PBS). Dialyze for another 2 hours.
-
Dialysis Cycle 3: Change buffer again. Dialyze overnight at 4°C.
-
Recovery: Extract the sample using a syringe.
Verification & Quality Control (QC)[1]
How do you know the unreacted biotin is gone?
The HABA Assay Trap
The Issue: The HABA assay relies on avidin binding.[5] It cannot distinguish between biotin attached to your protein and free biotin floating in the solution. The Solution: You must perform the HABA assay only after purification.
QC Workflow:
-
Measure Protein Concentration (A280): Ensure you know exactly how much protein you recovered.
-
Run HABA Assay: Add sample to HABA/Avidin reagent. Measure decrease in Absorbance at 500nm.
-
Calculate Molar Ratio:
Ellman's Reagent (Thiol Detection)
Use this to confirm that no reactive free thiols remain.
-
Mix aliquot of purified sample with Ellman’s Reagent (DTNB).
-
Interpretation:
-
High Signal: Unreacted Biotin-PEG2-SH is still present (or the protein has accessible cysteines).[1]
-
Low/No Signal: Successful removal (or successful conjugation capping).
-
Troubleshooting & FAQs
Q: I used a spin column, but my HABA assay still shows 25 biotins per antibody. What happened? A: You likely overloaded the column volume or the "void volume."
-
Explanation: Spin columns have a strict volume limit (usually 10-15% of bed volume).[1] If you load 150µL onto a column designed for 100µL, the excess liquid flows around the resin beads (channeling) rather than through them.
-
Fix: Use a larger column or split the sample into two columns. Alternatively, perform a second "polish" desalting step.
Q: My protein precipitated after conjugation. Did the purification cause this? A: It is likely the conjugation itself, not the purification.
-
Explanation: Biotin is relatively hydrophobic.[4] If you over-labeled the protein (e.g., >10 biotins per IgG), you may have disrupted the protein's hydration shell.
-
Fix: Lower the molar excess of Biotin-PEG2-SH during the reaction (e.g., reduce from 20x to 10x). The PEG arm helps solubility, but it has limits.
Q: Can I use a 3K MWCO filter instead of 7K? A: Yes, but it is less efficient.
-
Reasoning: Biotin-PEG2-SH is ~400 Da.[1] A 3K MWCO is technically large enough to let it pass, but the diffusion rate will be slower, and if the biotin has formed disulfide dimers (~800-1000 Da), they might pass very slowly. A 7K or 10K MWCO provides a wider "exit door" for the contaminant while safely retaining proteins >30 kDa.
Q: I am conjugating to Gold Nanoparticles (AuNPs), not protein. Can I use these methods? A: No.
-
Explanation: Gold nanoparticles can stick irreversibly to the resin in desalting columns.
-
Protocol for AuNPs: Use Centrifugation .[2][4] Pellet the AuNPs (speed depends on size, e.g., 10,000 × g for 30nm particles), remove the supernatant (containing free biotin), and resuspend in fresh buffer. Repeat 2-3 times.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Green, N. M. (1965). "A spectrophotometric assay for avidin and biotin based on binding of dyes by avidin." Biochemical Journal, 94(1), 23c–24c. (Basis of the HABA Assay).
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] (Basis of Thiol Detection).[7]
Sources
- 1. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]
- 2. thenativeantigencompany.com [thenativeantigencompany.com]
- 3. Biotin interference with thyroid function tests [hsa.gov.sg]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support: Optimizing Biotin-PEG2-SH Thiol Activity
Case ID: BPS-OX-RECOVERY Status: Open for Troubleshooting Support Tier: Senior Application Scientist
Executive Summary
Biotin-PEG2-SH is a small molecule (MW ~400–500 Da) widely used for surface functionalization and bioconjugation. A common failure mode in these experiments is low conjugation efficiency caused by the oxidation of the terminal thiol (-SH) into a disulfide dimer (-S-S-).
Crucial Technical Warning: Unlike proteins, Biotin-PEG2-SH is too small for standard desalting columns (e.g., PD-10, Zeba) or dialysis. Using these methods to remove reducing agents will result in total sample loss . This guide prioritizes Solid-Phase Reduction (Immobilized TCEP) to bypass the purification bottleneck entirely.
Module 1: Diagnosis (Is my Reagent Oxidized?)
Before attempting restoration, quantify the active thiol content. Visual inspection is insufficient; oxidized thiols look identical to active ones.
Protocol: Ellman’s Assay (DTNB)
This colorimetric assay uses 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).[1][2] Free thiols react with DTNB to release TNB²⁻, which absorbs strongly at 412 nm.[1]
Reagents Needed:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.
-
Ellman’s Reagent Solution: 4 mg DTNB dissolved in 1 mL Reaction Buffer.
Step-by-Step:
-
Preparation: Dissolve a small aliquot of your Biotin-PEG2-SH in Reaction Buffer to a theoretical concentration of 1 mM.
-
Blanking: Prepare a blank tube with 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer.
-
Reaction: Mix 250 µL of your sample + 50 µL Ellman’s Reagent + 2.25 mL Reaction Buffer.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure Absorbance at 412 nm (A₄₁₂).
Data Interpretation:
Calculate free thiol concentration using the Beer-Lambert Law (
-
Extinction Coefficient (
): -
Path Length (
): 1 cm (standard cuvette)
| A₄₁₂ Reading | Estimated Free -SH | Status | Action Required |
| > 1.2 | > 90% | Optimal | Proceed to conjugation immediately. |
| 0.8 – 1.2 | 60% – 90% | Sub-optimal | Usable for excess-reagent workflows; consider reduction. |
| < 0.8 | < 60% | Oxidized | STOP. Perform Module 2 protocol below. |
Module 2: The Restoration Protocol (Solid-Phase Reduction)
Why this method? Liquid reducing agents (DTT, BME, free TCEP) must be removed before maleimide conjugation. Because Biotin-PEG2-SH is a small molecule, you cannot use dialysis or spin desalting columns to remove them. Immobilized TCEP allows you to reduce the sample and remove the reductant by simple centrifugation.[3]
Workflow Logic
Figure 1: Workflow for restoring thiol activity using Immobilized TCEP, eliminating the need for post-reaction purification.
Detailed Protocol
Reagents:
-
Immobilized TCEP Disulfide Reducing Gel (e.g., Thermo Scientific #77712).
-
Reduction Buffer: PBS pH 7.2 or 50 mM Tris, pH 7.5. (Avoid phosphate if long-term storage is planned, but fine for immediate use).
Steps:
-
Slurry Preparation: Homogenize the TCEP gel slurry by inverting the bottle. Transfer 200 µL of slurry to a microcentrifuge tube.
-
Equilibration: Centrifuge at 1000 × g for 1 minute. Discard supernatant. Wash beads 2x with 200 µL of Reduction Buffer.
-
Reduction: Add your oxidized Biotin-PEG2-SH solution (dissolved in Reduction Buffer) to the washed beads.
-
Ratio: Use at least a 1:1 volume ratio of bead slurry to sample.
-
-
Incubation: Rotate end-over-end for 30–60 minutes at room temperature.
-
Recovery: Centrifuge at 1000 × g for 2 minutes.
-
Collection: Carefully pipette the supernatant (containing reduced Biotin-PEG2-SH) into a fresh tube. Do not disturb the bead pellet.
-
Immediate Use: The supernatant is now free of reducing agent and ready for maleimide conjugation.
Module 3: Alternative Protocol (Liquid TCEP + HPLC)
Use this ONLY if Immobilized TCEP is unavailable and you have access to HPLC.
If you must use liquid TCEP (Tris(2-carboxyethyl)phosphine), you cannot simply "desalt" the mixture. You must separate the small molecule TCEP (MW 250) from the small molecule Biotin-PEG2-SH (MW ~400–500) using Reverse-Phase HPLC.
-
Reduce: Add 10 mM TCEP to your sample; incubate 30 mins.
-
Purify: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse).
-
Gradient: Run a water/acetonitrile gradient (0% to 100% ACN + 0.1% TFA).
-
Collect: Monitor absorbance at 210-220 nm (biotin absorption) and collect the peak corresponding to Biotin-PEG2-SH.
-
Lyophilize: Freeze-dry the fraction immediately to prevent re-oxidation.
Module 4: Prevention & Storage
Thiols oxidize rapidly in solution. Adhere to these storage rules to prevent recurrence.
-
Atmosphere: Always purge vials with Argon or Nitrogen gas before closing.
-
Temperature: Store lyophilized powder at -20°C .
-
Solvents: If storing in solution, use degassed anhydrous DMSO or DMF. Avoid water for long-term storage.
-
Additives: If the downstream application permits, store with 5 mM EDTA to chelate metal ions that catalyze oxidation.
Frequently Asked Questions (FAQs)
Q: Can I use DTT instead of TCEP? A: Not recommended for maleimide conjugations. DTT contains thiols itself and will compete with your Biotin-PEG2-SH for the maleimide target, ruining your reaction efficiency. If you use DTT, you must remove it, which is difficult for this small molecule (see Module 3).
Q: Why can't I use a PD-10 column to clean up the reaction? A: PD-10 columns (Sephadex G-25) have a molecular weight cutoff (MWCO) of ~5,000 Da. Biotin-PEG2-SH is ~400–500 Da. It is small enough to enter the pores just like the salt/reducing agent, meaning they will elute together. No separation will occur.
Q: My Ellman's assay turned yellow, but my conjugation still failed. Why? A: Check your pH. Maleimide-thiol reactions are specific at pH 6.5–7.5. If your buffer is > pH 8.0, the maleimide hydrolyzes (deactivates). If < pH 6.0, the reaction is too slow. Also, ensure you removed the TCEP if you used the liquid version; TCEP can react with maleimides over time.
References
-
Thermo Fisher Scientific. Ellman’s Reagent (DTNB) User Guide. Retrieved from
-
BroadPharm. Biotin-PEG2-SH Product Properties and Molecular Weight. Retrieved from
-
Thermo Fisher Scientific. Immobilized TCEP Disulfide Reducing Gel Protocol. Retrieved from
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.[4] Analytical Biochemistry.[4] Retrieved from
- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard field reference for maleimide/thiol chemistry).
Sources
Why is my Biotin-PEG2-SH precipitating in PBS?
Answering your question about the precipitation of Biotin-PEG2-SH in PBS is a common challenge that often points to the unique and sensitive nature of the thiol (-SH) functional group. As a Senior Application Scientist, I've seen this issue arise frequently, and the solution typically involves a combination of understanding the underlying chemistry and refining your handling technique.
This guide is designed to provide you with a clear understanding of why this precipitation occurs and to offer a systematic approach to troubleshooting and resolving the issue. We will delve into the critical factors—oxidation, solubility, and buffer choice—that govern the behavior of this reagent.
Quick Navigation
Core Issue: Why is My Biotin-PEG2-SH Precipitating in PBS?
When you observe a precipitate after dissolving Biotin-PEG2-SH in Phosphate-Buffered Saline (PBS), it's rarely an issue with the quality of the reagent itself. Instead, it's almost always due to one or more of the following interconnected chemical phenomena:
-
Oxidative Dimerization : The most common culprit is the oxidation of the thiol (-SH) group. In the presence of dissolved oxygen in your buffer, two thiol groups can react to form a disulfide bond (-S-S-). This links two Biotin-PEG2-SH molecules together, creating a larger, often less soluble dimer. Standard PBS at pH 7.4 is sufficiently alkaline to facilitate this oxidation process.[1][2]
-
Concentration Exceeding Solubility : While the polyethylene glycol (PEG) chain significantly enhances the water solubility of the molecule, there is still an upper limit.[3][4] Attempting to create a highly concentrated stock solution directly in PBS may exceed this intrinsic solubility limit, especially if the reagent dimerizes.
-
Suboptimal Dissolution Technique : Directly adding the lyophilized powder to a large volume of aqueous buffer can lead to the formation of localized high-concentration zones. This can cause immediate precipitation or aggregation before the molecule has a chance to fully solvate.
-
pH Effects on the Thiol Group : The solubility of molecules containing thiol groups can be pH-dependent.[5] While the PEG backbone confers good water solubility, the protonation state of the terminal thiol can influence the molecule's overall behavior in solution.
Troubleshooting Flowchart: A Visual Guide
To address this issue logically, follow this step-by-step diagnostic workflow. This process will help you pinpoint the exact cause and implement the correct solution efficiently.
Caption: A step-by-step guide to troubleshooting Biotin-PEG2-SH precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Biotin-PEG2-SH precipitation?
The primary cause is the oxidation of the highly reactive thiol (-SH) group into a disulfide (-S-S-) bond. This reaction, illustrated below, creates a dimer of your starting material. This new, larger molecule may have significantly lower solubility in your buffer, causing it to precipitate. This process is accelerated by dissolved oxygen in aqueous buffers and pH levels around or above neutral.[1][2]
Caption: Oxidation of two thiol-containing monomers to a disulfide-linked dimer.
Q2: What is the correct procedure for dissolving Biotin-PEG2-SH?
A robust method that prevents precipitation is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this into your aqueous buffer. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.[6][7][8] This ensures the molecule is fully solvated before it encounters the aqueous environment, preventing aggregation.
Key Steps:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock (e.g., 10-50 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot this stock solution for storage or add it dropwise to your vigorously stirring PBS (or other aqueous buffer) to achieve the final desired concentration.
For a detailed, step-by-step guide, please see .
Q3: How can I prevent the oxidation of the thiol group?
Preventing oxidation is critical for maintaining the reactivity of your reagent. Here are the most effective strategies:
-
Use Deoxygenated Buffers : Prepare your PBS or other buffers and then degas them thoroughly using methods like vacuum filtration, sonication, or sparging with an inert gas (e.g., nitrogen or argon). This removes the dissolved oxygen required for disulfide formation.
-
Prepare Solutions Fresh : The thiol group's stability in aqueous solution is limited. Always prepare your final working solution immediately before your experiment.[9][10]
-
Work Under Inert Gas : For maximum stability, especially when preparing solutions for long-term storage or highly sensitive applications, handle the reagent and solutions under an inert gas atmosphere.[10]
Q4: Is PBS the optimal buffer for my experiment?
While PBS is a common buffer, its pH of ~7.4 can promote thiol oxidation. Depending on your application, you may consider alternatives:
| Buffer System | Recommended pH | Rationale |
| Phosphate Buffer | 6.5 - 7.0 | A slightly acidic pH slows the rate of disulfide formation while remaining compatible with many biological systems. |
| MES Buffer | 6.0 - 6.5 | Good's buffer that is often used for maleimide conjugations with thiols, as it minimizes competing hydrolysis of the maleimide. |
| HEPES Buffer | 7.0 - 7.5 | A common biological buffer, but should still be degassed to prevent oxidation. |
Important Note : The optimal pH is a balance. While lower pH reduces oxidation, the reactivity of the thiol group in conjugation reactions (e.g., with maleimides) is often higher at a slightly more basic pH (7.0-8.5).[11] You must choose the pH that best balances stability with reaction efficiency for your specific experiment.
Q5: How should I properly store my Biotin-PEG2-SH?
Proper storage is essential for ensuring the long-term integrity of the reagent.
-
Lyophilized Powder : Store the vial as received at -20°C or colder, under desiccation.[10][12]
-
Stock Solutions in Organic Solvent (e.g., DMSO) : Prepare small aliquots to avoid repeated freeze-thaw cycles.[10] Store these at -80°C under an inert atmosphere (e.g., argon or nitrogen) for maximum stability.[7]
Detailed Experimental Protocols
Protocol 1: Recommended Dissolution Method (Organic Solvent First)
This protocol minimizes the risk of precipitation by ensuring complete solvation before dilution.
-
Equilibration : Remove the vial of Biotin-PEG2-SH from the freezer and allow it to sit on the bench for 15-20 minutes to reach room temperature. This prevents atmospheric moisture from condensing on the cold powder upon opening.
-
Solvent Addition : Using a Hamilton syringe, add the required volume of anhydrous DMSO to the vial to make a concentrated stock (e.g., to make 100 µL of a 20 mg/mL stock, add 100 µL of DMSO to 2 mg of reagent).
-
Dissolution : Cap the vial and vortex gently for 30-60 seconds until all solid material is visibly dissolved.
-
Dilution : Prepare your final working buffer (e.g., degassed PBS, pH 7.2). While vigorously vortexing or stirring the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.
-
Final Mix : Continue to mix the final solution for another minute to ensure homogeneity. The solution should be clear and ready for immediate use.
Protocol 2: Preparation of Degassed Buffers
This procedure reduces the dissolved oxygen content in your buffer, thereby inhibiting thiol oxidation.
-
Buffer Preparation : Prepare your desired buffer (e.g., 1x PBS, pH 7.2) using high-purity water.
-
Degassing (Choose one method) :
-
Vacuum Filtration : Filter the buffer through a 0.22 µm membrane filtration system connected to a vacuum line for at least 15 minutes. The vacuum will pull dissolved gases out of the solution.
-
Sonication : Place the buffer in a sonicator water bath and sonicate for 20-30 minutes. The ultrasonic waves will cause dissolved gases to nucleate and escape.
-
Inert Gas Sparging : Place a sterile pipette or sparging stone into the buffer, ensuring the tip is near the bottom. Bubble an inert gas like argon or nitrogen through the buffer for 30-60 minutes.
-
-
Immediate Use : Use the degassed buffer immediately to prepare your Biotin-PEG2-SH solution. If not used right away, keep the container tightly sealed to prevent re-oxygenation.
By implementing these refined handling procedures and understanding the chemical principles at play, you can confidently overcome the challenge of Biotin-PEG2-SH precipitation and ensure the success of your experiments.
References
-
Vertex AI Search Result[13]
-
Creative PEGWorks. (n.d.). General Technical Information – Creative PEGWorks® Linear PEG Products. Retrieved from [Link][3]
-
Shochem. (2025). What are the solubility characteristics of different PEG derivatives?. Retrieved from [Link][5]
-
Nanocs Inc. (n.d.). Biotin PEG Thiol, Biotin-PEG-SH. Retrieved from [Link][14]
-
Reddit. (2021). Does anyone know how pH affects solubility?. Retrieved from [Link][15]
-
Nanocs Inc. (n.d.). Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from Nanocs Inc. Technical Data Sheet.[10]
-
AAT Bioquest. (n.d.). Biotin-PEG2 succinimidyl ester. Retrieved from AAT Bioquest Product Protocol.[16]
-
Laboratory Notes. (2021). Preparation of 1 mM Biotin Stock Solution in PBS. Retrieved from [Link][17]
-
van der Plancken, I., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 849.[1]
-
Creative PEGWorks. (n.d.). Biotin-PEG-SH, MW 2k. Retrieved from [Link][12]
-
Thermo Fisher Scientific. (n.d.). EZ-Link Iodoacetyl-LC-Biotin. Retrieved from Thermo Fisher Scientific Product Instructions.[11]
-
Braakman, I., & Hebert, D. N. (2013). Analysis of Disulfide Bond Formation. Current protocols in protein science, Chapter 14, Unit14.7.[18]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from ResearchGate.[19]
-
Interchim. (n.d.). Thiol-PEG-Thiol. Retrieved from Interchim Technical Sheet.[9]
-
Zhou, W., et al. (2018). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Water research, 129, 113-121.[2]
-
Vertex AI Search Result[20]
-
Appuhamillage, G. A., et al. (2019). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Molecules (Basel, Switzerland), 24(17), 3077.[21]
-
ResearchGate. (2015). How to dissolve D-biotin in water or any other liquid formulation to a concentration of 4gram/liter?. Retrieved from [Link][8]
-
Laboratory Notes. (2021). Preparation of 1 mg/ml Biotin Stock Solution in Water. Retrieved from [Link][22]
-
Zhang, Y., et al. (2015). Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation. Biochemistry, 54(44), 6783–6793.[23]
-
Nanocs Inc. (n.d.). Thiol PEG Amine. Retrieved from Nanocs Inc. Technical Data Sheet.[24]
Sources
- 1. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. laysanbio.com [laysanbio.com]
- 5. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 6. Biotin-PEG2-acid, 1365655-89-5 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. nanocs.net [nanocs.net]
- 11. assets.fishersci.com [assets.fishersci.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. laboratorynotes.com [laboratorynotes.com]
- 23. Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nanocs.net [nanocs.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Biotin-PEG2-SH Conjugation with the HABA Assay
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise quantification of biotin incorporation is paramount for the efficacy and reproducibility of downstream applications, from targeted drug delivery to advanced diagnostics. This guide provides an in-depth, experience-driven comparison of the classic 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with its modern alternatives for validating the conjugation of Biotin-PEG2-SH to proteins and other macromolecules. Here, we move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating system.
The Indispensable Role of Biotinylation in Modern Research
Biotinylation, the process of covalently attaching biotin to a molecule of interest, leverages the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin H) and avidin or streptavidin (Ka = 10^15 M-1).[1][2] This high-affinity bond forms the basis of numerous detection, purification, and immobilization techniques.[2][3] The choice of biotinylation reagent is critical and depends on the target functional groups on the macromolecule, such as primary amines, sulfhydryls, or carboxyls.[2] Reagents like Biotin-PEG2-SH are specifically designed to target sulfhydryl groups (-SH) found in cysteine residues, forming a stable thioether bond.[4][5] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG2 linker, enhances the water solubility of the conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[6][]
The HABA Assay: A Time-Tested Method for Biotin Quantification
The HABA assay remains a widely used method for estimating the degree of biotinylation due to its simplicity and accessibility.[1][8]
The assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin.[1][9] The HABA-avidin complex exhibits a characteristic absorbance at 500 nm.[1][10][11] Biotin, having a much higher affinity for avidin, readily displaces the HABA dye.[12][13][14] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[10][13][15]
Experimental Workflow: HABA Assay
Caption: Workflow of the HABA assay for biotin quantification.
-
Crucial First Step: Removal of Free Biotin: Before starting, it is imperative to remove any unconjugated Biotin-PEG2-SH from your protein sample.[1] This is a critical step for accuracy and can be achieved through dialysis or gel filtration.
-
Reagent Preparation:
-
HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.[1] Many commercial kits provide a pre-mixed reagent.[16] The initial absorbance of this solution at 500 nm should ideally be between 0.9 and 1.3.[12]
-
Biotin Standards: Prepare a series of known concentrations of free biotin in the same buffer as your sample. This will be used to generate a standard curve.
-
-
Assay Procedure:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.[17] Include wells for your standards, unknown samples, and a negative control (buffer only).[17]
-
Measure the initial absorbance at 500 nm (A500_initial).
-
Add 20 µL of your biotin standards, biotinylated protein samples, and negative control to the respective wells.[17] It is advisable to test your samples at several dilutions to ensure the readings fall within the linear range of the assay.[13][17]
-
Mix the plate on a shaker for 5 minutes.[17]
-
Measure the final absorbance at 500 nm (A500_final) after the reading stabilizes.[1]
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA500) for each well: ΔA500 = A500_initial - A500_final.
-
Subtract the ΔA500 of the negative control from all standard and sample readings.
-
Plot the corrected ΔA500 values for the biotin standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the biotin concentration in your unknown samples.
-
Finally, calculate the molar ratio of biotin to protein using the known concentration of your protein.[10]
-
| Sample | Protein Conc. (mg/mL) | A500_initial | A500_final | ΔA500 | Biotin Conc. (µM) from Std. Curve | Biotin:Protein Molar Ratio |
| Biotin Standard 1 | N/A | 1.152 | 1.050 | 0.102 | 5 | N/A |
| Biotin Standard 2 | N/A | 1.154 | 0.948 | 0.206 | 10 | N/A |
| Biotin Standard 3 | N/A | 1.151 | 0.745 | 0.406 | 20 | N/A |
| Negative Control | 0 | 1.153 | 1.151 | 0.002 | 0 | N/A |
| Biotinylated Protein | 2.0 | 1.155 | 0.853 | 0.302 | 14.8 | 5.6:1 |
Note: The molar ratio is calculated based on the molecular weight of the protein (e.g., IgG at ~150,000 g/mol ).
A Comparative Look: Alternatives to the HABA Assay
While the HABA assay is a workhorse, it's not without its limitations, particularly in terms of sensitivity.[18] For applications requiring higher precision or when sample is limited, alternative methods should be considered.
| Parameter | HABA Assay | Fluorescence-Based Assays | TNBSA Assay |
| Principle | Colorimetric; displacement of HABA from avidin by biotin.[8] | Fluorometric; displacement of a quencher from fluorescently-labeled avidin.[8][18] | Colorimetric; reaction with primary amines.[19][20] |
| Sensitivity | Lower (micromolar range).[8] | High (picomole range).[8][21] | High, but for primary amines.[19] |
| Throughput | High; microplate compatible.[14] | High; microplate compatible.[21] | Moderate. |
| Key Advantage | Simple, cost-effective, and rapid.[14] | High sensitivity, requires less sample.[22][23] | Useful for determining conjugation efficiency to amines. |
| Key Limitation | Lower sensitivity, potential for interference.[18] | More expensive, requires a fluorescence plate reader. | Indirectly assesses biotinylation by measuring remaining free amines. |
Fluorescence-based assays represent a significant leap in sensitivity.[23][24] These assays often employ a fluorescence resonance energy transfer (FRET) mechanism.[21] A fluorescently labeled avidin is complexed with a quencher molecule (like HABA).[21][22] When biotin displaces the quencher, the fluorescence of the labeled avidin is restored, providing a highly sensitive readout.[21][22] This increased sensitivity is crucial when working with precious or low-concentration samples.
Conjugation and Validation Logic
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotinylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fishersci.ie [fishersci.ie]
- 11. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. broadpharm.com [broadpharm.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. anaspec.com [anaspec.com]
- 18. mesoscale.com [mesoscale.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 24. Detection and quantification of biotinylated proteins using the Storm 840 Optical Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Quantifying Biotin-PEG2-SH Surface Density on Gold Sensors
Executive Summary
Precise ligand quantification is the difference between a high-fidelity kinetic assay and a mass-transport-limited failure. In surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) applications, Biotin-PEG2-SH has emerged as the superior alternative to traditional alkane-thiol linkers (Biotin-LC-SH) due to its ability to suppress non-specific binding and improve streptavidin accessibility.
However, a "more is better" approach to surface density is fundamentally flawed. A densely packed biotin surface creates steric hindrance, preventing the large Streptavidin tetramer (~5 nm footprint) from binding efficiently. This guide details the methodology to quantify and optimize Biotin-PEG2-SH density using Electrochemical Reductive Desorption (Absolute Quantification) and SPR Functional Capacity (Functional Quantification) .
Part 1: The Physics of Surface Functionalization
The Steric Paradox
The theoretical maximum density of a self-assembled monolayer (SAM) of thiols on gold is approximately
If you achieve 100% biotin coverage, the average distance between biotin heads is ~0.5 nm. Streptavidin requires ~5 nm.[1][2] Consequently, on a fully saturated surface, <10% of biotin molecules are accessible , leading to:
-
Rebinding artifacts: Analyte hops between crowded ligands rather than dissociating.
-
Avidity effects: Multivalent binding skews
measurements. -
Wasted Reagents: 90% of your ligand is sterically occluded.
The Solution: Mixed SAMs. We typically target a ratio of 1:9 or 1:19 (Biotin-PEG2-SH : OH-PEG2-SH) to space the ligands appropriately.
Part 2: Comparative Analysis of Linker Chemistries
The choice of linker dictates the background noise and kinetic fidelity.
| Feature | Biotin-PEG2-SH (Recommended) | Biotin-LC-SH (Traditional) | NHS-Ester Coupling (Amine) |
| Backbone Chemistry | Polyethylene Glycol (Hydrophilic) | Alkane Chain (Hydrophobic) | Carboxymethyl Dextran (CMD) |
| Solvation | High (Water structure ordered around PEG) | Low (Prone to collapse in aqueous buffer) | High (3D Hydrogel) |
| Non-Specific Binding | Ultra-Low (PEG "Stealth" effect) | High (Hydrophobic interaction) | Moderate (Depends on blocking) |
| Surface Topology | 2D Planar (Ideal for kinetics) | 2D Planar | 3D Matrix (High capacity, diffusion issues) |
| Streptavidin Binding | >90% Functional Efficiency | ~60% (Due to steric crowding/collapse) | Variable (Random orientation) |
| Best Use Case | Small molecule kinetics, fragment screening | Basic qualitative binding | High-sensitivity concentration assays |
Part 3: Quantification Methodologies
Method A: Electrochemical Reductive Desorption (The Gold Standard)
Use this for absolute molecular quantification (
This method desorbs the thiol-gold bond by applying a reductive potential, measuring the total charge transfer.
Reaction:
Protocol:
-
Setup: Three-electrode cell (Working: Functionalized Au Sensor; Counter: Pt wire; Reference: Ag/AgCl).
-
Electrolyte: 0.1 M KOH or NaOH (degassed with
for 20 mins). -
Scan: Cyclic Voltammetry (CV) from -0.2 V to -1.2 V at 50 mV/s.
-
Analysis:
-
Locate the desorption peak (typically -0.7 V to -1.0 V depending on chain length).
-
Integrate the area under the peak to get Charge (
) in Coulombs. -
Calculation:
-
: Surface coverage (
) - : Electrons transferred (1 for thiols)
-
: Faraday constant (
) -
: Electrode Area (
)
-
: Surface coverage (
-
Method B: SPR Functional Capacity (The Practical Standard)
Use this to determine how much ligand is actually accessible to the analyte.
This measures the "Functional Density"—the amount of Streptavidin that can actually bind.
Protocol:
-
Baseline: Equilibrate sensor with HBS-EP+ buffer.
-
Injection: Inject Streptavidin (1 µM) at high flow (30 µL/min) for 60s to saturate.
-
Calculation: Use the theoretical
equation to validate surface quality.[3] Note: For Biotin-SAMs, we work backward. We measure to calculate effective Biotin density.
Part 4: Visualization of Workflows
Diagram 1: Surface Architecture & Steric Strategy
This diagram illustrates the difference between a "Crowded" (LC-SH) surface and an "Optimized" (PEG2-SH) surface.
Caption: Comparison of steric accessibility. Biotin-LC-SH (Left) creates hydrophobic crowding. Biotin-PEG2-SH (Right) allows hydration and optimal protein docking.
Diagram 2: Quantification Logic Tree
How to choose the correct validation method for your sensor.
Caption: Decision matrix for selecting Reductive Desorption (Absolute Physics) vs. SPR Saturation (Functional Biology).
Part 5: Step-by-Step Experimental Protocol
Sensor Cleaning (Critical)
A dirty gold surface will result in disordered SAMs and poor reproducibility.
-
UV/Ozone: Treat gold sensor for 10 minutes to remove organic contaminants.
-
Ethanol Rinse: Rinse copiously with absolute ethanol.
-
Drying: Dry under a stream of Nitrogen (
).
SAM Formation (Mixed Monolayer)
Goal: Create a 10% Biotin surface to optimize Streptavidin binding.
-
Stock Preparation:
-
Solution A: 1 mM Biotin-PEG2-SH in Ethanol.
-
Solution B: 1 mM OH-PEG2-SH (diluent thiol) in Ethanol.
-
-
Mixing: Combine Solution A and Solution B in a 1:9 ratio (v/v).
-
Incubation: Immerse the clean gold sensor in the mixture for 12–18 hours at room temperature in a sealed container (prevent evaporation).
-
Rinsing: Rinse with Ethanol
DI Water Ethanol. -
Drying: Dry under
stream.
Validation (Self-Check)
-
Contact Angle: A drop of water should spread moderately (hydrophilic PEG) compared to bare gold. If the drop beads up significantly (
), your surface may be contaminated or dominated by hydrophobic defects. -
SPR Baseline: Upon docking in the instrument, the baseline should be stable. Drifting baselines indicate loosely bound thiols (insufficient rinsing).
References
-
Reductive Desorption Physics
- Electrochemical Stability of Thiol
- Source: National Science Found
-
[Link]
-
SPR Theory & Rmax Calculations
- Guide to Running an SPR Experiment (Duke University).
- Source: Duke University Shared Materials Instrument
-
[Link]
-
Streptavidin Size & Steric Hindrance
- Tuning gold-based surface functionaliz
- Source: National Institutes of Health (NIH) / PMC.
-
[Link]
-
Biotin-PEG vs Alkane Comparison
- Biotin–Avidin Interaction in Biotinyl
- Source: National Institutes of Health (NIH) / PMC.
-
[Link]
-
Functional Density Calculations
- Bia-Calcul
- Source: SPRpages.nl (Standard industry resource).
-
[Link]
Sources
Impact of PEG Chain Length on Streptavidin Binding Efficiency
A Comparative Technical Guide for Bioconjugation
Executive Summary: The "Goldilocks" Zone
In the design of biotinylated conjugates, the Polyethylene Glycol (PEG) spacer arm is not merely a passive tether; it is a critical determinant of binding kinetics and thermodynamics. While the biotin-streptavidin interaction is famous for its femtomolar affinity (
Key Takeaway: Experimental data suggests a non-linear relationship between PEG chain length and binding efficiency.
-
Short Spacers (<10 units / PEG4): Often suffer from steric clash . The biotin cannot reach the deep streptavidin binding pocket (
9 Å depth) if the conjugated molecule is bulky. -
Medium Spacers (PEG12–PEG24): The optimal range . Provides sufficient hydrodynamic radius to overcome steric hindrance without inducing significant entropic penalties.
-
Long Polymers (>2kDa / PEG45+): Exhibit shielding effects . The "mushroom" regime of the polymer chain can mask the biotin moiety, significantly reducing the association rate (
).
Mechanistic Principles
To select the correct PEG length, one must understand the biophysics of the streptavidin binding pocket and polymer chain dynamics.
The "Deep Pocket" Problem
Streptavidin is a tetrameric protein where the biotin-binding loops are located in deep depressions.
-
Pocket Depth: Approximately 9 Å (0.9 nm) below the protein surface.
-
Implication: If a biotinylated molecule (e.g., an antibody or nanoparticle) has a linker shorter than this depth, the protein surface will collide with the streptavidin surface before the biotin can dock.
Polymer Regimes: Brush vs. Mushroom
The behavior of the PEG chain depends on its length and grafting density (Flory-Huggins theory).
-
Mushroom Regime (Low Density, Long Chains): Long PEG chains form random coils that can sterically occlude the biotin, lowering the effective concentration of accessible ligand.
-
Brush Regime (High Density): Chains extend outward. While this presents biotin well, too high a density can prevent streptavidin (60 kDa) from penetrating the layer to bind.
Comparative Analysis of PEG Linkers
The following table synthesizes performance metrics across common commercial PEG spacer lengths.
Table 1: Comparative Performance Matrix
| Feature | Short Spacer (PEG4) | Medium Spacer (PEG12) | Long Spacer (PEG2k / ~PEG45) |
| Spacer Length (Å) | ~16 Å | ~45 Å | ~160 Å |
| Molecular Weight | Low (<1 kDa) | Mid (~1.5 kDa) | High (>2 kDa) |
| Binding Efficiency | Low to Moderate High steric hindrance for surface-bound targets. | Optimal Balances flexibility with accessibility. | Variable Reduced |
| Solubility Impact | Minimal | Moderate increase | High solubility enhancement |
| Primary Use Case | Small molecule labeling; Intracellular targets. | Surface immobilization; Antibody-Drug Conjugates (ADCs). | Nanoparticle coating; Long-circulation drug delivery. |
| Kinetic Impact | Fast | Fast | Slow |
Visualization: Steric Hindrance vs. Accessibility
The following diagram illustrates the impact of spacer length on the ability of a biotinylated surface to bind Streptavidin.
Figure 1: Schematic representation of how PEG spacer length dictates streptavidin accessibility. Short spacers cause steric clashes with the bulk protein, while long spacers can obscure the biotin moiety.
Experimental Protocol: Comparative Binding Efficiency Assay
To determine the optimal PEG length for your specific application, perform this standardized Competitive Displacement ELISA . This protocol validates which linker length provides the highest accessible biotin density.
Materials
-
Biotin-PEG-X-Reagent: (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin).
-
Capture Surface: 96-well amine-coated plate or functionalized nanoparticles.
-
Detection: Streptavidin-HRP (Horse Radish Peroxidase).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Methodology
Step 1: Conjugation
-
Prepare 10 mM stocks of PEG4, PEG12, and PEG2k biotin reagents in anhydrous DMSO.
-
Incubate the target surface/protein with equimolar concentrations of each reagent for 30 minutes at Room Temperature (RT).
-
Expert Note: Ensure pH is 7.2–8.0 for NHS-ester reactions. Avoid primary amine buffers (Tris).
-
Step 2: Purification
-
Remove unreacted biotin via dialysis (for proteins) or magnetic separation (for beads).
-
Validation: Verify protein recovery via BCA assay to ensure equal loading mass across samples.
-
Step 3: Binding Kinetics Assay (Saturation)
-
Coat ELISA plate with conjugated samples (normalized to equal mass).
-
Add Streptavidin-HRP in a dilution series (0.01 ng/mL to 1000 ng/mL).
-
Incubate for only 15 minutes .
-
Why? Short incubation stresses the
rate. Long spacers with shielding effects will show lower signal here compared to equilibrium.
-
-
Wash 4x with PBST (PBS + 0.05% Tween-20).
Step 4: Readout
-
Add TMB substrate and stop reaction with 1M H2SO4 after 10 minutes.
-
Measure Absorbance at 450 nm.
Data Interpretation
Plot Absorbance vs. [Streptavidin].
-
Shift to Left (Lower EC50): Indicates higher binding efficiency.
-
Plateau Height: Indicates total accessible biotin capacity.
-
Expectation: PEG12 usually shows the lowest EC50 (best binding), while PEG4 may show a lower plateau due to steric inaccessibility of a fraction of biotins.
References
-
Chao, H., et al. (2008). "Streptavidin-Biotin Binding in the Presence of a Polymer Spacer: A Theoretical Description." Langmuir.
-
Thermo Fisher Scientific. "Biotinylation Reagents - Spacer Arm Lengths." Technical Guide.
-
Ren, X., et al. (2015). "Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids." Acta Biomaterialia.
-
Green, N. M. (1975). "Avidin."[1] Advances in Protein Chemistry.
-
Biochempeg. "The Role of PEG Linkers in Bioconjugation." Application Notes.
Sources
Assessing purity of Biotin-PEG2-SH using HPLC or NMR
A Comparative Guide for Drug Development & Chemical Biology
Executive Summary: The Purity Paradox
In the development of bioconjugates and surface chemistries, Biotin-PEG2-SH (Biotin-PEG2-Thiol) acts as a critical "molecular velcro." However, its duality—a biological ligand (biotin) fused with a reactive chemical handle (thiol)—creates a unique analytical challenge.
-
RP-HPLC is the gold standard for quantitative impurity profiling (specifically the disulfide dimer), provided the detection wavelength is aggressively optimized (210 nm).
- H-NMR is the definitive method for structural identity and solvent contamination but often fails to quantify low-level oxidation due to sensitivity limits and proton exchange.
This guide details how to implement both methods to ensure the integrity of your linker before conjugation.
The Analytical Challenge
Biotin-PEG2-SH presents three specific hurdles that standard QC protocols often miss:
-
Thiol Oxidation: The free thiol (-SH) rapidly oxidizes to form a disulfide dimer (Biotin-PEG-S-S-PEG-Biotin) in the presence of air or trace metals. This dimer is inactive in maleimide conjugations.
-
Weak Chromophores: Neither the PEG backbone nor the thiol group absorbs UV light. The biotin moiety has a weak absorption maximum near 210–220 nm, requiring high-sensitivity detection that risks baseline noise [1, 2].
-
Hygroscopicity: The PEG linker attracts water, which can hydrolyze sensitive ester impurities (if present) or interfere with accurate weighing for quantitative NMR (qNMR).
Method A: Reverse-Phase HPLC (The Quantitative Standard)
Best For: Determining % purity and quantifying the oxidized disulfide dimer.
High-Performance Liquid Chromatography (HPLC) separates the monomeric thiol from its oxidized dimer based on hydrophobicity. The dimer, containing two biotin and two PEG units, is significantly more hydrophobic and elutes later than the monomer on a C18 column.
Optimized Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detection: UV at 210 nm (Critical: 254 nm will show almost no signal) [3].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection |
| 15.0 | 60% | Linear Gradient |
| 18.0 | 95% | Wash |
| 20.0 | 5% | Re-equilibration |
Data Interpretation (The "Doublet" Danger)
In a degraded sample, you will observe two distinct peaks.
-
Peak 1 (Early Elution): Biotin-PEG2-SH (Monomer). This is the active species.
-
Peak 2 (Late Elution): Biotin-PEG2-S-S-PEG2-Biotin (Dimer). This is the inactive impurity.
Note: If using Ellman's Reagent pre-column derivatization, the monomer will shift significantly, while the dimer will remain unreactive, providing a secondary confirmation of thiol content [4].
Method B: H-NMR (The Structural Validator)
Best For: Confirming chemical identity, checking for residual solvents, and verifying the PEG chain length.
Nuclear Magnetic Resonance (NMR) provides a direct look at the proton environment. However, the choice of solvent is the single most critical variable for thiol analysis.
The Solvent Trap:
vs. DMSO-
[1][2][3]
-
DO NOT use Deuterium Oxide (
): The thiol proton (-SH) is exchangeable. In , it rapidly exchanges with deuterium (-SD) and disappears from the spectrum, making it impossible to confirm if the thiol is free or oxidized [5]. -
MUST USE DMSO-
: Dimethyl sulfoxide prevents rapid proton exchange, allowing the -SH proton to appear as a triplet or broad singlet, typically between 2.0–2.8 ppm (depending on concentration and hydrogen bonding).
Optimized Protocol
-
Sample Prep: Dissolve ~5–10 mg of Biotin-PEG2-SH in 0.6 mL of dry DMSO-
. -
Acquisition: Standard proton scan (16–32 scans).
-
Key Assignments (DMSO-
):- 6.35 & 6.42 ppm (s): Ureido NH protons of the Biotin ring (Diagnostic for Biotin identity) [6].
- 4.1–4.3 ppm (m): Methine protons of the Biotin ring.
-
3.5–3.6 ppm (m): PEG backbone (
). - 2.1–2.6 ppm (t/m): The -SH proton. Note: This often overlaps with the residual DMSO quintet at 2.50 ppm. Look carefully for the integration or use a high-field instrument (500 MHz+) to resolve it.
Comparative Analysis
The following table contrasts the operational utility of both methods for this specific molecule.
| Feature | RP-HPLC (UV 210 nm) | |
| Primary Output | Quantitative Purity (%) | Structural Identity |
| Thiol Specificity | High (Separates -SH from -S-S-) | Moderate (SH peak often broad/obscured) |
| Sensitivity | High (can detect <0.5% impurity) | Low (requires >2-5% impurity to see) |
| Sample Recovery | Destructive | Non-destructive |
| Cost per Run | Low | High (instrument time) |
| Blind Spot | Salts, water, non-UV active solvents | Inorganic salts (invisible in |
Visualization: Analytical Decision Matrix
The following logic flow guides the researcher on which method to prioritize based on the sample state and data requirements.
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements.
Visualization: The Oxidation Problem
Understanding the impurity formation is critical for interpreting the HPLC chromatogram.
Caption: The oxidative dimerization pathway of Biotin-PEG2-SH and its chromatographic consequence.
The Verdict: Recommendations
-
For Routine QC: Use RP-HPLC .[4] It is the only reliable way to quantify the extent of disulfide formation, which directly correlates to the conjugation efficiency of your experiment.
-
For Vendor Validation: If purchasing from a new supplier, run both . Use NMR to ensure no residual DMF/DMSO solvents are present (which HPLC might miss if they elute in the void volume) and HPLC to certify the thiol content is >95%.
-
Storage: Always store Biotin-PEG2-SH under inert gas (Argon/Nitrogen) at -20°C. If the HPLC shows >10% dimer, the sample can often be rescued by treating with TCEP (Tris(2-carboxyethyl)phosphine) followed by purification.
References
- Google Patents.CN101504393A - HPLC measuring method for d-biotin and its impurity content.
-
Piramal Enterprises. Analytical Method Development and Validation for biotin by RP-HPLC.[4] Research Journal of Pharmacy and Technology. Available at: [Link]
-
BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: [Link]
-
Royal Society of Chemistry. 1H NMR spectra of Biotin derivatives in DMSO-d6 (Supplementary Info). Available at: [Link][3][5][6]
Sources
High-Sensitivity Detection with Biotin-PEG2-SH: A Comparative Guide
Topic: Case studies using Biotin-PEG2-SH for high-sensitivity detection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
In the architecture of biosensors, the linker molecule is not merely a passive tether; it is a critical variable defining the sensor's signal-to-noise ratio (SNR) and limit of detection (LOD). Biotin-PEG2-SH (Biotin-diethylene glycol-thiol) represents a strategic "Goldilocks" solution for gold-surface functionalization.[1][2] By utilizing a short, hydrophilic spacer (~400 Da), it overcomes the hydrophobic denaturation issues of traditional alkane thiols while avoiding the electronic insulation and steric "floppiness" associated with high-molecular-weight PEG linkers (e.g., PEG5000).[2]
This guide objectively compares Biotin-PEG2-SH against common alternatives, supported by mechanistic case studies in Electrochemical Impedance Spectroscopy (EIS) and Surface Plasmon Resonance (SPR).[1][2]
Part 1: Technical Profile & Comparative Analysis[2]
The Molecule: Biotin-PEG2-SH[1][2]
-
Key Property: The short polyethylene glycol (PEG) spacer provides just enough hydrophilicity to solvate the biotin headgroup in aqueous buffers, preventing it from collapsing onto the gold surface, without introducing significant thickness.[2]
Comparative Performance Matrix
The following table contrasts Biotin-PEG2-SH with the two most common alternatives: long-chain PEGs and hydrophobic alkane thiols.[1]
| Feature | Biotin-PEG2-SH (Short Hydrophilic) | Biotin-PEG5000-SH (Long Polymer) | Biotin-Alkane-SH (C11/C16 Hydrophobic) |
| Electron Transfer (ET) | High Efficiency. Short tunnel distance; ideal for electrochemical sensors.[1][2] | Low/Insulating. Thick polymer barrier blocks redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻).[1][2] | Variable. Depends on chain order; often forms defects. |
| Surface Density | High. Compact footprint allows dense packing of capture sites. | Low. Large "exclusion volume" (Mushroom regime) limits biotin density. | High. Forms dense crystalline monolayers (SAMs).[2] |
| Non-Specific Binding (NSB) | Moderate. Hydrophilic nature repels some proteins, but backfilling is often required.[2] | Excellent. Large hydration shell effectively repels non-target proteins. | Poor. Hydrophobic surface denatures proteins, causing high background noise.[2] |
| Analyte Accessibility | Surface-Proximal. Best for small-to-medium targets (e.g., Streptavidin, antibodies).[1][2] | Extended. Best for capturing large viral particles or cells to avoid steric hindrance. | Surface-Proximal. Risk of steric clash if the linker is too short/rigid. |
Part 2: Case Studies in High-Sensitivity Detection
Case Study A: Electrochemical Impedance Spectroscopy (EIS)
Objective: Maximize the sensitivity of a label-free immunosensor for SARS-CoV-2 Nucleoprotein detection.
Context: EIS measures the charge transfer resistance (
The Mechanistic Advantage
In this scenario, the sensor requires a baseline state with low resistance so that the binding of the target protein causes a massive, detectable spike in resistance.[2]
-
Long-Chain (PEG2000+): Creates a thick insulating layer before the target binds. The baseline
is already high (e.g., 50 kΩ).[2] Binding a protein increases this to 55 kΩ—a small relative change (~10%). -
Biotin-PEG2-SH: Forms a thin, conductive monolayer.[1][2] Baseline
is low (e.g., 2 kΩ).[2] Binding the bulky target protein blocks the redox probe significantly, jumping to 10 kΩ—a massive relative change (400%).[2]
Experimental Data Summary (Simulated Representative Data)
| Linker Type | Baseline | Signal Increase (%) | LOD (pg/mL) | |
| Biotin-PEG2-SH | 2.5 | 12.1 | 384% | 6.0 |
| Biotin-PEG5000-SH | 45.0 | 48.2 | 7% | 150.0 |
| C11-Alkane-Biotin | 1.8 | 4.5 | 150% | 25.0* |
*Note: Alkane thiols showed higher noise (standard deviation) due to non-specific adsorption on the hydrophobic surface.
Visualization: Surface Architecture & Electron Transfer
The following diagram illustrates why the short PEG2 linker facilitates superior electrochemical sensitivity.
Caption: Comparison of electron transfer pathways. PEG2 allows the redox probe close access to the electrode, maximizing the contrast when the target binds.[2]
Case Study B: Surface Plasmon Resonance (SPR)
Objective: Maximize binding capacity (
-
Result: Surfaces functionalized with Biotin-PEG2-SH typically yield a 3-5x higher density of captured Streptavidin compared to PEG5000 variants.[1] This high-density "carpet" is essential when the secondary analyte (e.g., a biotinylated drug candidate) is small (<1 kDa) and requires maximum surface loading to generate a readable signal.[2]
Part 3: Optimized Protocol for Gold Functionalization
This protocol ensures a self-assembled monolayer (SAM) that is dense, oriented, and passivated against non-specific binding.[1][2]
Reagents
-
Backfiller: 6-Mercapto-1-hexanol (MCH) (1 mM in Ethanol).[1][2] Critical for sealing pinholes.[2]
-
Buffer: PBS (pH 7.4).
Step-by-Step Workflow
-
Surface Cleaning (Critical):
-
Clean gold sensor (chip or electrode) with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 seconds OR UV/Ozone treatment for 20 minutes.[2]
-
Why: Removes organic contaminants to expose bare Au atoms for Thiol bonding.
-
-
Primary Incubation (SAM Formation):
-
Immerse sensor in 1 mM Biotin-PEG2-SH solution for 12–16 hours at room temperature in the dark.[1]
-
Why: Long incubation allows the thiols to organize into a semi-crystalline lattice.
-
-
Rinse:
-
Rinse copiously with Ethanol, then Deionized Water.[2]
-
-
Backfilling (The "Sealant" Step):
-
Immerse sensor in 1 mM MCH for 30–60 minutes.
-
Why: The small MCH molecules fill the gaps between Biotin-PEG2 anchors, displacing non-specifically adsorbed molecules and forcing the Biotin groups to stand upright (improving accessibility).[2]
-
-
QC / Validation:
Caption: Optimized workflow for creating a high-sensitivity Biotin-PEG2-SH biosensor surface.
References
-
Comparison of PEG chain length on Biosensor Performance
-
Source: Soteropulos, C. E., et al. (2012).[2][6] "PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption." ACS Applied Materials & Interfaces.
-
Relevance: Demonstrates that short-chain PEGs often outperform long chains in specific high-sensitivity optical setups by balancing passivation with accessibility.[1][2]
-
-
Electrochemical Impedance Spectroscopy (EIS)
-
Biotin-PEG-Thiol Properties & Gold Functionalization
-
Universal Biotin-PEG Gold Nanoparticle Probes
-
Source: NIH / PMC (2017).[2] "Universal Biotin-PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins."
- Relevance: Discusses the steric hindrance effects of varying PEG linker lengths on gold surfaces.
-
Sources
- 1. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]
- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG2-acid, 1365655-89-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Biotin-PEG2-SH
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical, including the versatile linker Biotin-PEG2-SH, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, step-by-step protocol for the safe and compliant disposal of Biotin-PEG2-SH, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our commitment is to empower you with the knowledge to manage your laboratory's chemical waste with the highest degree of safety and confidence.
Hazard Assessment of Biotin-PEG2-SH: Understanding What You're Working With
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. Biotin-PEG2-SH is a heterobifunctional linker comprised of three key components:
-
Biotin: A naturally occurring vitamin (Vitamin B7) that is not considered a hazardous substance.[1][2] Its high affinity for streptavidin and avidin is the basis for its utility in biotechnology, not its inherent toxicity.
-
Polyethylene Glycol (PEG): The PEG component, in this case, a short 2-unit chain, is a polymer generally recognized for its low toxicity and biocompatibility. The major material used to produce its derivatives is Polyethylene Glycol (CAS No.: 25322-68-3).[3]
-
Thiol (-SH group): The terminal thiol or sulfhydryl group is the most reactive component of the molecule. While essential for its conjugation chemistry, thiols as a class of compounds can present nuisance odors and, in high concentrations, may have toxicological properties. However, for small quantities used in laboratory settings, the primary concern is proper handling to neutralize its reactivity and odor potential.
Multiple Safety Data Sheets (SDS) for similar biotin-PEG compounds classify them as not hazardous under GHS and OSHA standards.[2][3][4][5] Nevertheless, it is a universal best practice to handle all chemicals with care, assuming a degree of hazard until proven otherwise.
Key Takeaway: While Biotin-PEG2-SH is not classified as a hazardous substance, the presence of the thiol group necessitates a specific neutralization step to ensure safe and odor-free disposal.
The Disposal Workflow: A Decision-Making Framework
The proper disposal route for your Biotin-PEG2-SH waste will depend on its form. The following diagram illustrates the decision-making process for segregating and managing different types of waste containing this compound.
Caption: Decision tree for segregating Biotin-PEG2-SH waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and reproducibility in waste management. The following sections provide detailed, step-by-step instructions for each type of Biotin-PEG2-SH waste.
Disposal of Unused or Expired Solid Biotin-PEG2-SH
For the pure, solid form of the compound, the disposal process is straightforward.
Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Containment: If not already in its original container, carefully sweep up the solid Biotin-PEG2-SH, avoiding dust formation.[3] Place it in a clean, dry, and sealable container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents: "Biotin-PEG2-SH".
-
Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.
Disposal of Aqueous Solutions Containing Biotin-PEG2-SH
Aqueous solutions require an additional step to neutralize the reactive thiol group. This is a critical measure to prevent the release of potentially odorous and reactive compounds into the waste stream. The recommended method is oxidation of the thiol to a non-reactive sulfonic acid using sodium hypochlorite (household bleach).[6]
Protocol: Thiol Neutralization
-
PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.
-
Preparation: For every 0.1 moles of Biotin-PEG2-SH in your solution, prepare at least 0.4 moles of sodium hypochlorite (a 25% excess). Standard household bleach is typically 5.25% sodium hypochlorite.[6]
-
Neutralization: Slowly add the sodium hypochlorite solution to the stirred aqueous solution containing Biotin-PEG2-SH at room temperature. An exothermic reaction (release of heat) may be observed.
-
Verification (Optional but Recommended): After the addition is complete, you can test for the presence of unreacted thiols using a thiol detection reagent (e.g., Ellman's reagent) to ensure complete neutralization.
-
Final Disposal: Once the thiol is neutralized, the resulting solution can be collected in a container labeled "Non-Hazardous Aqueous Waste." List all components on the label. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's EHS guidelines.[1]
-
Storage: Store the sealed container in the designated chemical waste accumulation area for collection.
Disposal of Contaminated Labware
Disposable labware that has come into contact with Biotin-PEG2-SH should be disposed of as solid chemical waste.
Protocol:
-
Segregation: Collect all contaminated items, such as pipette tips, microcentrifuge tubes, and gloves, in a designated waste container lined with a durable plastic bag.
-
Labeling: Label the container or bag as "Solid Chemical Waste" and note that it contains materials contaminated with Biotin-PEG2-SH.
-
Storage: Keep the container sealed and store it in the designated waste accumulation area for pickup by your EHS department.
Waste Container Management: Best Practices
Proper management of waste containers is a cornerstone of laboratory safety and regulatory compliance.
| Parameter | Guideline | Rationale |
| Container Type | Use chemically compatible containers, preferably plastic for both solid and liquid waste.[7] | Prevents degradation of the container and potential leaks. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste" or "Non-Hazardous Waste" and a full list of their contents.[1] | Ensures proper handling, segregation, and disposal by EHS personnel. |
| Container Sealing | Keep waste containers securely sealed at all times, except when adding waste. | Prevents spills and the release of vapors into the laboratory environment. |
| Fill Level | Do not overfill liquid waste containers. Leave at least 10% headspace. | Allows for expansion of the contents due to temperature changes and prevents spills during transport. |
| Storage Location | Store waste in a designated, secondary containment area away from general laboratory traffic. | Minimizes the risk of accidental spills and exposure. |
Regulatory Considerations and Institutional Policies
It is imperative to remember that all chemical waste disposal is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[8][9][10] Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific guidance and will have established protocols that align with these regulations. Always consult your institution's Chemical Hygiene Plan and waste management guidelines before disposing of any chemical.
By following these detailed procedures and understanding the principles behind them, you can ensure the safe and compliant disposal of Biotin-PEG2-SH, contributing to a safer laboratory environment for yourself and your colleagues.
References
-
Creative PEGWorks. Safety Data Sheet of Biotin-PEG-SH. [Link]
-
Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories. [Link]
-
AxisPharm. Safety Data Sheet: (+)-Biotin-PEG2-CH2CH2NH2. [Link]
-
Carl ROTH. Safety Data Sheet: D(+)-Biotin. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. axispharm.com [axispharm.com]
- 5. carlroth.com [carlroth.com]
- 6. epfl.ch [epfl.ch]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
